molecular formula C4H7NO3 B1450727 N-Acetylglycine-d5

N-Acetylglycine-d5

Cat. No.: B1450727
M. Wt: 122.13 g/mol
InChI Key: OKJIRPAQVSHGFK-ZBJDZAJPSA-N
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Description

N-Acetylglycine-d5 is a useful research compound. Its molecular formula is C4H7NO3 and its molecular weight is 122.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dideuterio-2-[(2,2,2-trideuterioacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJIRPAQVSHGFK-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Acetylglycine-d5 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetylglycine-d5 is the deuterated form of N-Acetylglycine, a derivative of the amino acid glycine. The incorporation of five deuterium atoms into the molecule makes it a valuable tool in various scientific applications, particularly as an internal standard in quantitative analyses by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use as a tracer in metabolic research is also a key application. This guide provides a detailed overview of the chemical properties, structure, and analytical data of this compound.

Core Chemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H2D5NO3[1][2]
Molecular Weight 122.13 g/mol [1]
CAS Number 1219805-82-9[1]
Appearance White to off-white solid[1]
Melting Point 207-209 °C (for non-deuterated form)[3]
Boiling Point Not available
Solubility DMSO: 100 mg/mL (818.80 mM) (ultrasonication may be required) Water: 50 mg/mL (409.40 mM) (ultrasonication may be required)[1]
Purity ≥98%
Isotopic Purity Typically ≥99%[4]

Chemical Structure

The chemical structure of this compound features deuterium atoms replacing hydrogen atoms on both the acetyl group and the alpha-carbon of the glycine moiety.

SMILES: [2H]C([2H])([2H])C(=O)NC([2H])([2H])C(=O)O[2]

InChI Key: OKJIRPAQVSHGFK-ZBJDZAJPSA-N[2]

The structural formula is depicted below:

Figure 1. Chemical structure of this compound.

Spectroscopic Data

Mass Spectrometry

The electron ionization (EI) mass spectrum of N-Acetylglycine shows a molecular ion peak (M+) at m/z 117.[5] For this compound, the molecular ion peak is expected at m/z 122, reflecting the mass increase from the five deuterium atoms. Fragmentation patterns would also be altered, providing valuable information for structural elucidation and isotopic labeling studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In the ¹H NMR spectrum of N-Acetylglycine, characteristic peaks are observed for the acetyl methyl protons and the methylene protons of the glycine unit.[5] For this compound, the signals corresponding to the deuterated positions would be absent or significantly reduced to residual proton signals. The spectrum would be simplified, primarily showing the N-H proton signal, unless exchanged with a deuterated solvent.

¹³C NMR: The ¹³C NMR spectrum of N-Acetylglycine shows distinct signals for the carbonyl carbons, the alpha-carbon, and the acetyl methyl carbon.[6] In the spectrum of this compound, the carbons directly bonded to deuterium (CD2 and CD3) would exhibit splitting into multiplets due to C-D coupling and would likely show a slight upfield shift compared to the corresponding carbons in the non-deuterated molecule.

Infrared (IR) Spectroscopy

The IR spectrum of N-Acetylglycine displays characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), and C-H bonds.[7] For this compound, the C-D stretching and bending vibrations would appear at lower frequencies (higher wavenumbers) compared to the C-H vibrations, providing a clear indication of deuteration.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general method can be adapted from the synthesis of N-Acetylglycine. The key modification would be the use of deuterated starting materials. A plausible synthetic route is the acetylation of glycine-d2 with acetic anhydride-d6.

General Synthetic Workflow for N-Acetylation of Glycine:

G start Glycine reaction Acetylation Reaction start->reaction reagent Acetic Anhydride reagent->reaction solvent Aqueous Solution solvent->reaction workup Crystallization (Cooling/Refrigeration) reaction->workup Vigorous Stirring isolation Filtration workup->isolation product N-Acetylglycine isolation->product Wash with cold water and dry G sample Biological Sample (e.g., Plasma, Urine) is_addition Spike with known amount of This compound (Internal Standard) sample->is_addition extraction Sample Preparation (e.g., Protein Precipitation, SPE) is_addition->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis quantification Quantification (Ratio of Analyte to Internal Standard) analysis->quantification result Concentration of N-Acetylglycine in sample quantification->result

References

N-Acetylglycine-d5 in Research: A Technical Guide for Quantitative Analysis and Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetylglycine, also known as aceturic acid, is an endogenous N-acylglycine metabolite found in various biological fluids, including blood and urine.[1] It is formed through the conjugation of glycine with acetyl-CoA, a key intermediate in cellular metabolism.[1][2] In research, the stable isotope-labeled (SIL) analogue, N-Acetylglycine-d5, serves as a powerful tool. Stable isotope labeling involves replacing atoms (in this case, hydrogen) with their heavier, non-radioactive isotopes (deuterium, ²H or d).[3]

This compound is chemically identical to its endogenous counterpart but possesses a greater mass, making it distinguishable by mass spectrometry. This property underpins its two primary applications in research: as a high-fidelity internal standard for precise quantification and as a tracer for elucidating metabolic pathways.[4][5][6] This guide provides an in-depth overview of these applications, including quantitative data, experimental protocols, and workflow visualizations.

Core Applications in Research

Internal Standard for Quantitative Mass Spectrometry

The gold standard for quantification in mass spectrometry is isotope dilution, which relies on the use of a stable isotope-labeled internal standard. This compound is an ideal internal standard for the accurate measurement of endogenous N-acetylglycine for several reasons:

  • Physicochemical Similarity: It behaves nearly identically to the unlabeled (endogenous) analyte during sample extraction, chromatography, and ionization. This ensures that any sample loss or variability in instrument response affects both the analyte and the standard equally, allowing for accurate correction.

  • Co-elution: In liquid chromatography-mass spectrometry (LC-MS), this compound co-elutes with the endogenous N-acetylglycine, which is critical for correcting matrix effects—the suppression or enhancement of ionization caused by other molecules in the sample.

  • Mass Resolution: It is easily resolved from the endogenous compound by the mass spectrometer due to its 5 Dalton mass difference, preventing signal interference.

This method is crucial for metabolomic studies, diagnosing inborn errors of metabolism, and discovering potential disease biomarkers where precise concentration measurements are required.[7]

Workflow for Quantification using this compound as an Internal Standard (IS) cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with known amount of this compound Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC Chromatographic Separation (Co-elution of Analyte and IS) Extract->LC MS Mass Spectrometry (Detection of m/z for both) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Conc Determine Analyte Concentration via Calibration Curve Ratio->Conc

Caption: Workflow for quantification using this compound as an internal standard.

Metabolic Tracer Studies

As a stable isotope-labeled compound, this compound can be used as a tracer to track the metabolic fate of N-acetylglycine within a biological system.[4][6] By introducing this compound to cells or organisms, researchers can follow the deuterium label as it is incorporated into downstream metabolites. This approach, central to metabolic flux analysis, helps to:

  • Elucidate Metabolic Pathways: Determine the flow (flux) of metabolites through specific biochemical pathways.[8]

  • Measure Enzyme Activity: Quantify the rate of enzymatic reactions involving N-acetylglycine, such as its synthesis by glycine N-acyltransferase (GLYAT) or its degradation.[1][2]

  • Investigate Nitrogen Metabolism: In conjunction with other isotopes like ¹⁵N, it can help build comprehensive models of carbon and nitrogen co-assimilation in cellular systems.[8][9]

These studies are vital for understanding the dynamic changes in metabolism associated with disease states, drug action, or environmental changes.

Conceptual Workflow for this compound as a Metabolic Tracer System Biological System (e.g., Cell Culture) Intro Introduce this compound (Metabolic Precursor) System->Intro Incubate Incubation & Metabolism (Tracer Incorporation) Intro->Incubate Extract Metabolite Extraction Incubate->Extract Analyze LC-MS/MS Analysis Extract->Analyze Detect Detection of Deuterium-Labeled Downstream Metabolites Analyze->Detect Elucidate Pathway Elucidation & Flux Analysis Detect->Elucidate

Caption: Conceptual workflow for this compound as a metabolic tracer.

Biosynthesis of N-Acetylglycine cluster_reactants cluster_products Glycine Glycine Enzyme Glycine N-acyltransferase (GLYAT) Glycine->Enzyme AcetylCoA Acetyl-CoA AcetylCoA->Enzyme NAcetylglycine N-Acetylglycine Enzyme->NAcetylglycine CoA CoA Enzyme->CoA

Caption: Biosynthesis of N-Acetylglycine.

Physicochemical and Quantitative Data

The key to this compound's utility is its mass difference compared to the endogenous compound. The following table summarizes the relevant quantitative data.

PropertyN-Acetylglycine (Endogenous)This compound (Labeled)
Chemical Formula C₄H₇NO₃[10]C₄H₂D₅NO₃
Molecular Weight 117.1033 g/mol [10]122.1346 g/mol
Monoisotopic Mass 117.0426 Da122.0740 Da
Mass Shift (Δm) N/A+5.0314 Da
Typical Isotopic Purity N/A>98%

Experimental Methodologies

Protocol: Quantification of N-Acetylglycine in Human Urine using LC-MS/MS

This protocol provides a general framework for the quantification of N-acetylglycine using this compound as an internal standard, adapted from established methods for acylglycines.[7]

Objective: To accurately measure the concentration of N-acetylglycine in human urine samples.

Materials and Reagents:

  • N-Acetylglycine certified reference standard

  • This compound (Internal Standard, IS)

  • LC-MS Grade Acetonitrile, Methanol, and Water

  • Formic Acid

  • Human urine samples (stored at -80°C)

  • Microcentrifuge tubes and pipettes

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Procedure:

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of N-acetylglycine in 50% methanol.

    • Prepare a 100 µg/mL stock solution of this compound (IS) in 50% methanol.

    • Create a series of calibration standards (e.g., 1-500 nM) by serially diluting the N-acetylglycine stock solution and spiking each with a constant concentration of the IS (e.g., 50 nM).[7]

  • Sample Preparation:

    • Thaw urine samples on ice.

    • Vortex and centrifuge samples at 14,000 x g for 10 minutes at 4°C to pellet debris.

    • In a new microcentrifuge tube, combine 50 µL of urine supernatant with 200 µL of cold acetonitrile containing the this compound IS (at a concentration to achieve a final concentration of 50 nM).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to an LC vial for analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would be 2% B held for 1 min, ramp to 98% B over 8 min, hold for 2 min, and re-equilibrate at 2% B for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: ESI in positive ion mode using Multiple Reaction Monitoring (MRM).

      • MRM Transition for N-Acetylglycine: Precursor ion (Q1) m/z 118.0 -> Product ion (Q3) m/z 72.0 (loss of carboxylic acid group).

      • MRM Transition for this compound: Precursor ion (Q1) m/z 123.0 -> Product ion (Q3) m/z 77.0.

    • Note: MRM transitions should be optimized empirically on the specific instrument used.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous N-acetylglycine and the this compound internal standard.

    • Calculate the peak area ratio (N-acetylglycine / this compound) for each sample and calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of N-acetylglycine in the urine samples by interpolating their peak area ratios from the calibration curve.

Summary and Conclusion

This compound is an indispensable tool for researchers in metabolomics, clinical diagnostics, and drug development. Its primary function as a stable isotope-labeled internal standard enables highly accurate and precise quantification of its endogenous analogue, correcting for experimental variability that would otherwise compromise results. Furthermore, its application as a metabolic tracer provides a dynamic view of biochemical pathways, offering insights into cellular function and disease mechanisms. The methodologies and workflows presented in this guide underscore the compound's versatility and importance in modern quantitative biological science.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Acetylglycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-Acetylglycine-d5, an isotopically labeled analog of N-Acetylglycine. This compound is valuable as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS and as a tracer in metabolic research.[1] The protocols and data herein are compiled to assist researchers in the successful laboratory-scale preparation and quality assessment of this important molecule.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acetylation of glycine-d5. A well-established and reliable method, adapted from a procedure for the unlabeled analog in Organic Syntheses, involves the reaction of glycine-d5 with acetic anhydride-d6 in an aqueous medium.[2] This approach is high-yielding and proceeds readily under mild conditions.

Reaction Scheme

The chemical transformation at the core of this synthesis is the nucleophilic attack of the amino group of glycine-d5 on one of the carbonyl carbons of acetic anhydride-d6, leading to the formation of an amide bond.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of N-Acetylglycine.[2]

Materials:

  • Glycine-d5 (MW: 80.08 g/mol )

  • Acetic anhydride-d6 (MW: 108.13 g/mol )

  • Deionized water

  • Ice

Equipment:

  • Erlenmeyer flask (sized appropriately for the scale of the reaction)

  • Mechanical stirrer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Drying oven or vacuum desiccator

Procedure:

  • In an Erlenmeyer flask equipped with a mechanical stirrer, combine glycine-d5 and deionized water (in a ratio of approximately 1 g of glycine-d5 to 4 mL of water).

  • Stir the mixture vigorously until the glycine-d5 is nearly completely dissolved.

  • Add acetic anhydride-d6 (approximately 2 molar equivalents relative to glycine-d5) to the solution in one portion.

  • Continue vigorous stirring for 15-20 minutes. The solution will become hot, and the product may begin to crystallize.

  • Cool the flask in an ice bath and then place it in a refrigerator (4-8 °C) overnight to ensure complete crystallization.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the initial crop of this compound in an oven at 100-110 °C or under vacuum.

  • To recover a second crop of the product, transfer the combined filtrate and washings to a round-bottom flask and evaporate to dryness under reduced pressure on a water bath at 50-60 °C. The residue can be recrystallized from a minimum amount of boiling water.[2]

Quantitative Data (Expected)

The following table summarizes the expected quantitative data for the synthesis, based on a representative scale and the reported yields for the non-deuterated analog.[2]

ParameterValueReference
Starting Material: Glycine-d51.00 mole (80.08 g)[2]
Reagent: Acetic Anhydride-d62.00 moles (216.26 g)[2]
Solvent: Deionized Water300 mL[2]
Expected Yield (Total) 89-92% [2]
Expected Mass of Product108.7 - 112.4 gCalculated
Melting Point207-208 °C (for non-deuterated)[2]

Purification of this compound

The primary method for the purification of this compound is recrystallization from water. This technique leverages the difference in solubility of the compound in hot versus cold solvent to remove soluble impurities.

Purification Workflow

The following diagram illustrates the logical steps involved in the purification process.

G A Crude this compound B Dissolve in minimum amount of boiling deionized water A->B C Hot solution of this compound B->C D Cool slowly to room temperature, then in an ice bath C->D E Crystallization of pure This compound D->E F Vacuum filter to collect crystals E->F G Wash crystals with ice-cold deionized water F->G J Mother liquor (contains soluble impurities) F->J Filtrate H Dry the pure crystals G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound.

Recrystallization Protocol
  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of deionized water and heat the mixture to boiling with stirring to dissolve the solid. If necessary, add small portions of hot water until the solid is fully dissolved.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold deionized water, and dry thoroughly.

Characterization of this compound

Characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectroscopic Data
ParameterPredicted Value
Molecular Formula C₄H₂D₅NO₃
Molecular Weight 122.13 g/mol
¹H NMR The spectrum is expected to show the absence of signals corresponding to the acetyl methyl protons (around 2.05 ppm) and the α-methylene protons (around 3.76 ppm) which are present in the non-deuterated analog.[3] A broad singlet for the amide proton (N-H) may be observed depending on the solvent and concentration.
¹³C NMR The spectrum is expected to be similar to that of N-Acetylglycine, with signals for the carbonyl carbons and the α-carbon. The signals for the deuterated carbons (CD₃ and CD₂) will be significantly broadened and may be coupled to deuterium, resulting in multiplets. Expected chemical shifts are approximately 22 ppm (CD₃), 44 ppm (CD₂), 174 ppm (amide C=O), and 177 ppm (acid C=O).[4]
Mass Spectrometry (ESI+) The [M+H]⁺ ion is expected at m/z 123.1. The [M+Na]⁺ ion is expected at m/z 145.1.

This guide provides a robust framework for the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices when performing these procedures. The expected characterization data serves as a benchmark for assessing the outcome of the synthesis.

References

N-Acetylglycine-d5: A Technical Guide to Isotopic Labeling and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling, purity analysis, and applications of N-Acetylglycine-d5. This deuterated analog of N-Acetylglycine serves as a critical internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays, ensuring accuracy and precision in research and drug development.

Isotopic Labeling and Synthesis

The synthesis of this compound is most commonly achieved through the acetylation of deuterated glycine (Glycine-d2) with deuterated acetic anhydride (Acetic Anhydride-d6). This method ensures the stable incorporation of five deuterium atoms into the N-Acetylglycine molecule.

A typical synthesis involves the reaction of Glycine-d2, where the two hydrogen atoms on the α-carbon are replaced with deuterium, with Acetic Anhydride-d6, where the six hydrogen atoms on the two acetyl groups are replaced with deuterium. The reaction is typically carried out in an aqueous medium. The use of deuterated reagents is the cornerstone of producing a high-purity deuterated final product.

Reaction Scheme:

Glycine_d2 Glycine-d2 (D2N-CD2-COOH) reactants Glycine_d2->reactants Acetic_Anhydride_d6 Acetic Anhydride-d6 ((CD3CO)2O) Acetic_Anhydride_d6->reactants N_Acetylglycine_d5 This compound (CD3CO-ND-CD2-COOH) Acetic_Acid_d4 Acetic Acid-d4 (CD3COOD) products reactants->products H2O products->N_Acetylglycine_d5 products->Acetic_Acid_d4

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

A plausible experimental protocol, adapted from the synthesis of unlabeled N-Acetylglycine, is as follows[1]:

  • Dissolution: Dissolve Glycine-d2 (1 molar equivalent) in heavy water (D₂O).

  • Acetylation: Add Acetic Anhydride-d6 (2 molar equivalents) to the solution with vigorous stirring. The reaction is exothermic.

  • Crystallization: Continue stirring for 20-30 minutes. The this compound may begin to crystallize. Cool the solution in an ice bath to facilitate complete crystallization.

  • Isolation: Collect the crystalline product by filtration.

  • Washing: Wash the crystals with a small amount of ice-cold D₂O to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified this compound under vacuum.

Isotopic Purity and Analysis

The isotopic purity and enrichment of this compound are critical for its function as an internal standard. These parameters are typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Commercial suppliers of this compound generally report a chemical purity of ≥98% and an isotopic purity of ≥99% atom % D[2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the isotopic labeling pattern and assessing the level of deuterium incorporation.

  • ¹H NMR: The absence or significant reduction of proton signals corresponding to the acetyl methyl group and the α-carbon protons confirms successful deuteration at these positions.

  • ²H NMR (Deuterium NMR): The presence of signals in the deuterium spectrum at chemical shifts corresponding to the acetyl and α-carbon positions confirms the presence and location of the deuterium atoms.

  • ¹³C NMR: The carbon signals for the deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered compared to the unlabeled compound.

Table 1: Summary of Expected NMR Data for this compound

NucleusExpected Chemical Shift (ppm)MultiplicityComment
¹HResidual solvent peak-Absence of signals for acetyl and α-protons indicates high deuteration.
²H~2.0SingletAcetyl group deuterons (CD₃).
~3.9Singletα-carbon deuterons (CD₂).
¹³C~22MultipletAcetyl methyl carbon (CD₃).
~41Multipletα-carbon (CD₂).
~170SingletAmide carbonyl carbon.
~173SingletCarboxylic acid carbon.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is the primary method for quantifying isotopic enrichment and purity. By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its unlabeled counterpart, the degree of deuteration can be precisely determined.

Experimental Protocol: LC-MS/MS Analysis of Isotopic Purity

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

  • Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in either positive or negative mode.

    • Analysis: Perform a full scan analysis to identify the molecular ions of this compound ([M-H]⁻ at m/z 121.08 or [M+H]⁺ at m/z 123.09) and any isotopologues with fewer deuterium atoms.

    • Quantification: Determine the relative abundance of the ion corresponding to this compound (d5) and the ions corresponding to d4, d3, d2, d1, and d0 species. The isotopic purity is calculated from these relative abundances.

Table 2: Quantitative Data for this compound Purity

ParameterTypical SpecificationAnalytical Method
Chemical Purity≥98.0%HPLC, NMR
Isotopic Purity (Atom % D)≥99%Mass Spectrometry
Isotopic Enrichment (d5)>98%Mass Spectrometry

Application as an Internal Standard

This compound is widely used as an internal standard in quantitative bioanalysis. The addition of a known amount of the deuterated standard to a biological sample allows for the accurate quantification of the endogenous (unlabeled) N-Acetylglycine. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for correction of variations in sample preparation, injection volume, and ionization efficiency[4][5][6][7].

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC LC Separation Extract->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Workflow for the use of this compound as an internal standard.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, providing the highest level of accuracy and precision for bioanalytical methods in drug development and clinical research.

References

Physical and chemical characteristics of N-Acetylglycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of N-Acetylglycine-d5, a deuterated analog of the endogenous metabolite N-Acetylglycine. This document details its properties, proposed synthesis, and its primary application as an internal standard in quantitative analytical methodologies. Experimental protocols for its use in mass spectrometry-based analyses are also provided.

Core Physical and Chemical Characteristics

This compound is a stable isotope-labeled form of N-Acetylglycine, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart, as it is chemically identical but mass-shifted.[1][2]

Table 1: Physical and Chemical Properties of this compound and N-Acetylglycine

PropertyThis compoundN-Acetylglycine (for comparison)
Synonyms Aceturic acid-d5, Acetamidoacetic acid-d5, N-Acetyl-d3-glycine-2,2-d2Aceturic acid, Acetamidoacetic acid
CAS Number 1219805-82-9543-24-8
Molecular Formula C₄H₂D₅NO₃[1][2]C₄H₇NO₃
Molecular Weight 122.13 g/mol [1][2]117.10 g/mol
Appearance White to off-white solid[1]White crystalline powder
Melting Point Not empirically determined, but expected to be very close to the non-deuterated form.207-209 °C
Boiling Point Not empirically determined.~325 °C (estimated)
pKa Not empirically determined.~3.77 (estimated)
Solubility Soluble in DMSO and Water.[1]Soluble in water.

Synthesis of this compound

Proposed Synthesis Protocol

This protocol is adapted from the well-established synthesis of N-Acetylglycine.[3][4]

Materials:

  • Glycine-d5

  • Acetic anhydride-d6

  • Glacial acetic acid-d4

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, dissolve glycine-d5 in a minimal amount of glacial acetic acid-d4 with stirring.

  • Cool the solution in an ice bath.

  • Slowly add a molar excess of acetic anhydride-d6 to the cooled solution while stirring continuously.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours.

  • Slowly add cold deionized water to quench the excess acetic anhydride.

  • Crystallize the product by cooling the solution in an ice bath.

  • Collect the this compound crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the product under vacuum to yield the final this compound.

Diagram 1: Proposed Synthesis of this compound

G Glycine_d5 Glycine-d5 reaction + Glycine_d5->reaction Acetic_anhydride_d6 Acetic anhydride-d6 Acetic_anhydride_d6->reaction N_Acetylglycine_d5 This compound Acetic_acid_d4 Acetic acid-d4 (byproduct) reaction->N_Acetylglycine_d5 reaction->Acetic_acid_d4

A diagram illustrating the proposed synthesis of this compound.

Metabolic Pathway of N-Acetylglycine

N-Acetylglycine is an endogenous metabolite found in various biological systems. Its primary route of biosynthesis involves the enzymatic conjugation of glycine with acetyl-CoA, a reaction catalyzed by glycine N-acyltransferase (GLYAT).

Diagram 2: Biosynthesis of N-Acetylglycine

G Glycine Glycine GLYAT Glycine N-acyltransferase (GLYAT) Glycine->GLYAT AcetylCoA Acetyl-CoA AcetylCoA->GLYAT NAcetylglycine N-Acetylglycine CoA Coenzyme A GLYAT->NAcetylglycine GLYAT->CoA releases

The metabolic pathway for the biosynthesis of N-Acetylglycine.

Experimental Protocols for Quantitative Analysis

This compound is predominantly used as an internal standard in quantitative mass spectrometry to account for variations in sample preparation and instrument response.[1] Below are representative protocols for its use in LC-MS/MS and GC-MS.

LC-MS/MS Method for Quantification in Plasma

This protocol provides a general framework for the analysis of N-Acetylglycine in plasma using this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol/water).

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar metabolites like N-Acetylglycine.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient from high organic to high aqueous content.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Positive or negative electrospray ionization (ESI), to be optimized for the analyte.

  • MRM Transitions:

    • N-Acetylglycine: Precursor ion (e.g., [M+H]⁺) -> Product ion

    • This compound: Precursor ion (e.g., [M+H]⁺) -> Product ion

Diagram 3: LC-MS/MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte to IS) MS_Detection->Data_Analysis Quantification

A workflow for the quantitative analysis of N-Acetylglycine using LC-MS/MS.
GC-MS Method for Quantification in Urine

For GC-MS analysis, derivatization is necessary to increase the volatility of N-Acetylglycine.

1. Sample Preparation and Derivatization:

  • To 1 mL of urine, add a known amount of this compound.

  • Adjust the pH to <2 with HCl.

  • Extract the organic acids with ethyl acetate.

  • Evaporate the organic layer to dryness.

  • Derivatize the residue using a suitable agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, by heating at 70°C for 30 minutes.

2. GC-MS Conditions:

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 80°C) to a high final temperature (e.g., 300°C).

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM if using a triple quadrupole.

  • Monitored Ions: Select characteristic ions for the derivatized N-Acetylglycine and this compound.

Diagram 4: GC-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine Urine Sample Add_IS Add this compound (Internal Standard) Urine->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Separation Gas Chromatography Derivatization->GC_Separation MS_Detection Mass Spectrometry (SIM or MRM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte to IS) MS_Detection->Data_Analysis Quantification

A workflow for the quantitative analysis of N-Acetylglycine using GC-MS.

Conclusion

This compound is a crucial tool for researchers in metabolomics and drug development, enabling accurate and precise quantification of its endogenous counterpart. This guide provides the fundamental physical, chemical, and metabolic information required for its effective use. The detailed experimental workflows serve as a starting point for the development of robust analytical methods tailored to specific research needs.

References

N-Acetylglycine-d5 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetylglycine-d5, a deuterated stable isotope-labeled compound. It is intended to serve as a comprehensive resource for researchers in various scientific fields, particularly those engaged in drug development and metabolomics. This document outlines key purchasing information from various suppliers, details its primary applications, and provides an exemplary experimental protocol for its use in quantitative analysis.

Introduction to this compound

This compound is the deuterated form of N-Acetylglycine, a minor constituent found in numerous foods. In the realm of scientific research, its deuterated analogue serves as an invaluable tool, primarily as an internal standard for quantitative analyses using mass spectrometry (MS) techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass but nearly identical physicochemical properties to its non-labeled counterpart. This characteristic allows it to mimic the behavior of the analyte of interest during sample preparation and analysis, thereby enabling accurate quantification by correcting for variations in extraction efficiency, matrix effects, and instrument response.

Supplier and Purchasing Information

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key purchasing information from several reputable vendors to facilitate easy comparison for procurement.

SupplierCatalog NumberCAS NumberPurityAvailable Quantities
MedchemExpressHY-Y0069S1219805-82-9>98%1 mg, 5 mg, 10 mg
Sigma-Aldrich (AA BLOCKS)AABH9A221DBA1219805-82-998%Inquire
Peptidequotes (Gentaur)1219805-82-9Not Specified25 mg
Toronto Research Chemicals1219805-82-9Not SpecifiedInquire
Cayman ChemicalNot directly listedNot SpecifiedInquire
Santa Cruz BiotechnologyNot directly listedNot SpecifiedInquire

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Experimental Protocol: Quantitative Analysis of a Target Analyte using this compound as an Internal Standard by LC-MS/MS

This section provides a detailed methodology for the quantification of a target analyte in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a representative example and may require optimization based on the specific analyte, matrix, and instrumentation.

Materials and Reagents
  • Target Analyte (non-labeled)

  • This compound (Internal Standard, IS)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • Formic acid (FA)

  • Biological matrix (e.g., blank human plasma)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological matrix (blank plasma for calibration standards and quality controls, or study samples) into microcentrifuge tubes.

  • For the calibration curve, spike 5 µL of the appropriate analyte working solution into the blank plasma samples. For quality control (QC) samples, spike at low, medium, and high concentrations. For blank samples, add 5 µL of the 50:50 acetonitrile/water mixture.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except for the blank matrix samples (to which 150 µL of acetonitrile without IS is added).

  • Vortex mix all tubes for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and IS, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Operate in positive or negative electrospray ionization (ESI) mode, depending on the analyte's properties.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and this compound.

Data Analysis
  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Use the calibration curve to determine the concentration of the analyte in the QC and study samples.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative LC-MS/MS experiment.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike_analyte Spike Analyte (for Calibration Curve) sample->spike_analyte spike_is Spike this compound (Internal Standard) spike_analyte->spike_is precipitation Protein Precipitation (e.g., with Acetonitrile) spike_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification

Workflow for quantitative analysis using a deuterated internal standard.
Logical Relationship in Internal Standard-Based Quantification

The core principle of using an internal standard is based on the logical relationship that the ratio of the analyte signal to the internal standard signal is proportional to the analyte's concentration. This relationship holds true even when experimental variations affect the absolute signals of both compounds.

G Analyte_Concentration Analyte Concentration Analyte_Signal Analyte MS Signal Analyte_Concentration->Analyte_Signal proportional to Signal_Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Signal_Ratio IS_Signal Internal Standard MS Signal IS_Signal->Signal_Ratio Experimental_Variation Experimental Variation (e.g., Matrix Effects, Injection Volume) Experimental_Variation->Analyte_Signal Experimental_Variation->IS_Signal

Logical relationship in internal standard-based quantification.

References

The Biological Significance of N-Acetylglycine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylglycine (Ac-Gly), an N-acetylated amino acid, is emerging as a metabolite of significant biological interest. Traditionally viewed as a simple detoxification product, recent evidence suggests a more complex role for Ac-Gly in cellular metabolism and signaling. This technical guide provides a comprehensive overview of N-Acetylglycine metabolism, detailing its biosynthetic and degradation pathways, the key enzymes involved, and its physiological and pathological relevance. This document summarizes quantitative data, provides detailed experimental protocols, and visualizes key pathways to serve as a foundational resource for researchers and professionals in drug development investigating the therapeutic and diagnostic potential of this metabolite.

Introduction

N-acetylated amino acids are a class of metabolites formed by the addition of an acetyl group to the amino group of an amino acid. This modification alters their chemical properties and biological activity[1]. N-Acetylglycine is biosynthesized from glycine and acetyl-CoA by the enzyme Glycine N-acyltransferase (GLYAT) and is hydrolyzed back to glycine and acetate by Aminoacylase I (ACY1)[2]. While its role in the detoxification of xenobiotics by conjugation is well-established, emerging research points towards its involvement in metabolic regulation, particularly in conditions like obesity[3]. This guide will delve into the core aspects of N-Acetylglycine metabolism, providing the necessary technical details for its study.

Metabolic Pathways

The metabolism of N-Acetylglycine is primarily a two-step process involving its synthesis and degradation.

Biosynthesis of N-Acetylglycine

N-Acetylglycine is synthesized in the mitochondria by the enzyme Glycine N-acyltransferase (GLYAT, EC 2.3.1.13). This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of glycine[2]. This reaction is a part of the broader glycine conjugation pathway, which is crucial for the detoxification of various endogenous and exogenous acyl-CoA compounds[4][5].

Glycine Glycine GLYAT Glycine N-acyltransferase (GLYAT) Glycine->GLYAT AcetylCoA Acetyl-CoA AcetylCoA->GLYAT NAcetylglycine N-Acetylglycine CoA Coenzyme A GLYAT->NAcetylglycine GLYAT->CoA

Biosynthesis of N-Acetylglycine.
Degradation of N-Acetylglycine

The hydrolysis of N-Acetylglycine back to glycine and acetate is catalyzed by the cytosolic enzyme Aminoacylase I (ACY1, EC 3.5.1.14). This enzyme is particularly abundant in the kidney and plays a role in the catabolism of various N-acetylated amino acids[6]. A deficiency in ACY1 leads to the accumulation and increased urinary excretion of N-acetylated amino acids, including N-Acetylglycine[5][7].

NAcetylglycine N-Acetylglycine ACY1 Aminoacylase I (ACY1) NAcetylglycine->ACY1 Water H₂O Water->ACY1 Glycine Glycine Acetate Acetate ACY1->Glycine ACY1->Acetate

Degradation of N-Acetylglycine.

Quantitative Data

Accurate quantification of N-Acetylglycine and the kinetic parameters of the enzymes involved in its metabolism are crucial for understanding its biological role.

Enzyme Kinetics
EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Organism/TissueReference
GLYAT Benzoyl-CoA0.057917.1Human[8]
Salicyl-CoA0.083710.1Human[8]
Isovaleryl-CoA0.1247.64Human[8]
Octanoyl-CoA0.1983.3Human[8]
Glycine0.5 - 2.9 (with various acyl-CoAs)-Human Liver[9]
Butyryl-CoA0.3 - 5.6 (with glycine)-Human Liver[9]
Hexanoyl-CoA0.3 - 5.6 (with glycine)-Human Liver[9]
Octanoyl-CoA0.3 - 5.6 (with glycine)-Human Liver[9]
mGLYAT Benzoyl-CoA--Mouse[10]
Acetyl-CoAIndexed as relative (kcat/Km)app-Mouse[10]

Table 1: Kinetic Parameters of Glycine N-acyltransferase (GLYAT).

Metabolite Concentrations

The concentration of N-Acetylglycine in biological fluids can vary depending on the physiological state. It is considered a uremic toxin when present in high concentrations in the serum or plasma[2].

BiofluidConditionConcentration (µM)Reference
Blood Normal (Adult)109.44 ± 85.64[2]

Table 2: Concentration of N-Acetylglycine in Human Blood.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying N-Acetylglycine metabolism.

Quantification of N-Acetylglycine by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of N-Acetylglycine in biological samples.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Collect biological sample (e.g., plasma, urine) B Add internal standard (e.g., ¹³C₂,¹⁵N-N-Acetylglycine) A->B C Protein precipitation (e.g., with acetonitrile) B->C D Centrifuge to pellet protein C->D E Collect supernatant D->E F Inject supernatant onto reverse-phase LC column E->F G Gradient elution to separate analytes F->G H Electrospray ionization (ESI) G->H I Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode H->I J Integrate peak areas for N-Acetylglycine and internal standard I->J K Calculate peak area ratio J->K L Quantify using a standard curve K->L

Workflow for LC-MS/MS Quantification of N-Acetylglycine.

Materials:

  • Biological sample (plasma, urine, tissue homogenate)

  • Internal Standard (e.g., ¹³C₂,¹⁵N-N-Acetylglycine)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS/MS system with ESI source

Procedure:

  • Sample Preparation:

    • To 100 µL of sample, add 10 µL of internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate N-Acetylglycine from other matrix components.

      • Flow rate: 0.3 mL/min.

      • Injection volume: 5 µL.

    • MS/MS Conditions:

      • Ionization mode: Positive or negative electrospray ionization (ESI).

      • MRM transitions: Monitor specific precursor-to-product ion transitions for N-Acetylglycine and its internal standard.

  • Data Analysis:

    • Construct a standard curve by plotting the peak area ratio of N-Acetylglycine to the internal standard against the concentration of the standards.

    • Determine the concentration of N-Acetylglycine in the samples from the standard curve.

Glycine N-acyltransferase (GLYAT) Enzyme Activity Assay

This colorimetric assay measures the activity of GLYAT by detecting the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Enzyme source (e.g., mitochondrial fraction from liver or kidney homogenate, purified recombinant GLYAT)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Glycine solution (1 M)

  • Acetyl-CoA solution (10 mM)

  • DTNB solution (10 mM in Tris-HCl buffer)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing:

    • 50 µL of Tris-HCl buffer

    • 10 µL of Glycine solution

    • 10 µL of DTNB solution

    • 20 µL of enzyme preparation

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of Acetyl-CoA solution to each well.

  • Immediately measure the absorbance at 412 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10 minutes).

  • The rate of increase in absorbance is proportional to the GLYAT activity (the molar extinction coefficient of the product, TNB, at 412 nm is 14,150 M⁻¹cm⁻¹).

Aminoacylase I (ACY1) Enzyme Activity Assay

This protocol describes a colorimetric assay for ACY1 activity based on the quantification of the released amino acid using ninhydrin.

Materials:

  • Enzyme source (e.g., cytosolic fraction from kidney homogenate, purified recombinant ACY1)

  • HEPES buffer (100 mM, pH 7.5)

  • N-Acetylglycine solution (100 mM)

  • Ninhydrin reagent

  • Trichloroacetic acid (TCA) solution (10%)

  • 96-well microplate or microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 µL of HEPES buffer

    • 50 µL of N-Acetylglycine solution

    • 50 µL of enzyme preparation

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 50 µL of 10% TCA.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

  • Transfer 100 µL of the supernatant to a new tube.

  • Add 100 µL of ninhydrin reagent and heat at 100°C for 10 minutes.

  • Cool to room temperature and measure the absorbance at 570 nm.

  • Quantify the amount of glycine produced using a standard curve of known glycine concentrations.

Biological Significance and Therapeutic Potential

The metabolism of N-Acetylglycine has implications in several physiological and pathological contexts.

Detoxification

The primary role of GLYAT is the detoxification of a wide range of xenobiotic and endogenous carboxylic acids by conjugating them with glycine, thereby facilitating their excretion[4][5].

Metabolic Regulation

Recent studies have linked N-Acetylglycine to metabolic health. Lower levels of urinary N-Acetylglycine have been observed in individuals with obesity, suggesting a potential role in adiposity-related metabolic disturbances[3]. The administration of N-acetylcysteine (a precursor to cysteine and glutathione, but also structurally related to N-Acetylglycine) has been shown to have beneficial effects in animal models of diet-induced obesity and in humans with obesity by improving insulin resistance and reducing inflammation[1][11].

Neurological Function

While direct evidence for N-Acetylglycine's role in the central nervous system is limited, N-acetylated amino acids, in general, are found in the brain. N-acetylaspartate is a well-known marker of neuronal health. The role of N-Acetylglycine in neurological function remains an area for future investigation.

Drug Development

The enzymes of N-Acetylglycine metabolism, GLYAT and ACY1, represent potential targets for therapeutic intervention. Modulating the activity of these enzymes could be a strategy for managing metabolic disorders or for enhancing the detoxification of certain compounds. Furthermore, N-Acetylglycine itself could be explored as a biomarker for metabolic diseases.

Conclusion

N-Acetylglycine is a metabolite with a growing biological significance that extends beyond its role in detoxification. Its metabolism is intricately linked to cellular energy status (via acetyl-CoA) and amino acid homeostasis. The quantitative data and experimental protocols provided in this guide offer a starting point for researchers to further explore the multifaceted roles of N-Acetylglycine in health and disease. Future research should focus on elucidating the specific signaling pathways modulated by N-Acetylglycine and on validating its potential as a therapeutic target and biomarker.

References

The Role of N-Acetylglycine-d5 in Metabolic Pathway Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of N-Acetylglycine-d5 as a stable isotope tracer in metabolic pathway analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this tool in their studies.

Introduction

This compound is a deuterated form of N-Acetylglycine, a naturally occurring metabolite. The replacement of five hydrogen atoms with deuterium creates a stable, heavier version of the molecule that can be distinguished from its endogenous counterpart by mass spectrometry.[1] This property allows this compound to be used as a tracer to follow the metabolic fate of the N-acetyl and glycine moieties within cellular systems. The use of stable isotopes like deuterium has become a cornerstone of metabolic research, offering a powerful method to elucidate complex biochemical pathways without the safety concerns associated with radioactive isotopes.[1] Deuterated compounds can also exhibit a "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic reactions, providing insights into rate-limiting steps of drug metabolism.

Core Concepts in this compound Metabolic Tracing

N-Acetylglycine is biosynthesized from glycine and acetyl-CoA by the enzyme glycine N-acyltransferase (GLYAT).[2] Conversely, it can be hydrolyzed back to glycine and acetate. By introducing this compound into a biological system, researchers can trace the incorporation of the deuterated acetyl group into pathways involving acetyl-CoA, and the deuterated glycine into glycine-dependent biosynthetic pathways.

Tracing the Acetyl Moiety: The deuterated acetyl group, upon release from this compound, can contribute to the cellular acetyl-CoA pool. This allows for the investigation of metabolic flux into pathways such as the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and protein acetylation.

Tracing the Glycine Moiety: The deuterated glycine component can be traced into various biosynthetic pathways, including the synthesis of serine, purines, and glutathione. This provides a window into one-carbon metabolism and cellular redox homeostasis.

Experimental Design and Protocols

A typical metabolic tracing experiment using this compound in a cell culture model involves several key stages: cell culture and tracer administration, sample quenching and extraction, and analytical detection and quantification.

Cell Culture and Tracer Administration
  • Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal. A common starting point is to replace the corresponding non-labeled amino acid in the medium with the labeled tracer.

  • Incubation: Culture the cells in the presence of the tracer for a specific duration to allow for uptake and metabolism. Time-course experiments are often valuable to understand the dynamics of label incorporation.

Sample Quenching and Metabolite Extraction
  • Quenching: Rapidly halt metabolic activity to preserve the metabolic state of the cells. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a cold quenching solution (e.g., 80% methanol).

  • Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. The extraction is completed by a series of freeze-thaw cycles and centrifugation to separate the soluble metabolites from the protein pellet.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound and its labeled downstream metabolites due to its high sensitivity and specificity.

  • Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

  • Mass Spectrometric Detection: Detect and quantify the labeled and unlabeled metabolites using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for the parent compound and expected labeled metabolites need to be optimized.

The following table provides a hypothetical set of parameters for an LC-MS/MS method for the analysis of this compound and its potential labeled metabolites.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound123.0880.0715
Glycine-d278.0532.0412
Serine-d2108.0662.0510
Glutathione-d2 (glycine portion)310.1181.120
Citrate-d2 (from acetyl-CoA)193.04113.0218
Palmitate-d(n) (from acetyl-CoA)variablevariablevariable

This table presents hypothetical values for illustrative purposes. Actual values must be determined empirically.

Data Analysis and Interpretation

The primary output of a stable isotope tracing experiment is the measurement of isotope enrichment in various metabolites. This data can be used to calculate the fractional contribution of the tracer to each metabolite pool and to infer the relative activity of metabolic pathways.

Hypothetical Quantitative Data

The following table illustrates a hypothetical outcome of a tracer experiment where a cancer cell line is incubated with this compound for 24 hours. The data represents the percentage of the metabolite pool that is labeled with deuterium from the tracer.

Metabolite Pathway % Labeled (Control) % Labeled (Treatment)
GlycineGlycine Metabolism95%92%
SerineOne-Carbon Metabolism45%30%
GlutathioneRedox Homeostasis60%40%
CitrateTCA Cycle15%25%
PalmitateFatty Acid Synthesis10%20%

This is a hypothetical dataset for illustrative purposes.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathway analysis.

NAGd5 This compound Glyd2 Glycine-d2 NAGd5->Glyd2 Acetyld3 Acetyl-d3-CoA NAGd5->Acetyld3 Serd2 Serine-d2 Glyd2->Serd2 GSHd2 Glutathione-d2 Glyd2->GSHd2 Citrated2 Citrate-d2 Acetyld3->Citrated2 FAd Fatty Acids-d(n) Acetyld3->FAd OneC One-Carbon Metabolism Serd2->OneC TCA TCA Cycle Citrated2->TCA FAS Fatty Acid Synthesis FAd->FAS

Caption: Metabolic fate of this compound.

Culture 1. Cell Culture Tracer 2. Add this compound Culture->Tracer Quench 3. Quench Metabolism Tracer->Quench Extract 4. Extract Metabolites Quench->Extract LCMS 5. LC-MS/MS Analysis Extract->LCMS Data 6. Data Analysis LCMS->Data

Caption: Experimental workflow for tracer analysis.

Conclusion

This compound is a valuable tool for dissecting the intricate network of cellular metabolism. By tracing the fate of its deuterated acetyl and glycine components, researchers can gain quantitative insights into the flux through key metabolic pathways. This in-depth guide provides a framework for designing and implementing tracer studies with this compound, from experimental setup to data interpretation. The methodologies and concepts presented here can be adapted to a wide range of research questions in basic science, drug discovery, and clinical research, ultimately contributing to a deeper understanding of cellular physiology and disease.

References

Methodological & Application

Application Note: High-Throughput Quantification of N-Acetylglycine in Human Plasma and Urine using N-Acetylglycine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Acetylglycine in human plasma and urine. The use of a stable isotope-labeled internal standard, N-Acetylglycine-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, clinical research, and metabolomics. The protocol employs a simple sample preparation procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM), offering high specificity and sensitivity.

Introduction

N-Acetylglycine is an N-acylglycine that plays a role as a human metabolite. Accurate and reliable quantification of N-Acetylglycine in biological matrices is essential for understanding its physiological and pathological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variations during sample processing and instrument response, thereby ensuring the reliability of the quantitative results.[1]

Experimental

Materials and Reagents
  • Analytes: N-Acetylglycine, this compound (internal standard)

  • Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

  • Biological Matrix: Drug-free human plasma (K2EDTA), Drug-free human urine

Instrumentation
  • LC System: A typical UHPLC system such as a Shimadzu Nexera X2 or Waters ACQUITY UPLC.

  • MS System: A triple quadrupole mass spectrometer such as a SCIEX Triple Quad™ 6500+ or Waters Xevo TQ-S.

  • Analytical Column: A reversed-phase column, for example, a Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of N-Acetylglycine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the N-Acetylglycine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation Protocols
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • Thaw urine samples at room temperature and vortex for 10 seconds.

  • Centrifuge at 4000 x g for 5 minutes to pellet any precipitate.

  • In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the internal standard working solution (in 50% methanol/water).

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Parameters:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B, and then re-equilibrate at 5% B.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions

The following MRM transitions are proposed based on the fragmentation patterns of similar N-acyl glycines and deuterated standards. The optimal collision energies should be determined experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Acetylglycine118.176.15015
This compound123.181.15015

Results and Discussion

The LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity. The following tables summarize the expected performance of the method based on typical results for similar bioanalytical assays.

Linearity

The calibration curves for N-Acetylglycine are expected to show excellent linearity over a concentration range of 10 to 5000 ng/mL in both plasma and urine.

MatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
Human Plasma10 - 5000> 0.99
Human Urine10 - 5000> 0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations.

MatrixQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Human Plasma Low30< 15< 1585 - 115
Medium500< 15< 1585 - 115
High4000< 15< 1585 - 115
Human Urine Low30< 15< 1585 - 115
Medium500< 15< 1585 - 115
High4000< 15< 1585 - 115
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

MatrixParameterLow QCMedium QCHigh QC
Human Plasma Extraction Recovery (%)> 80> 80> 80
Matrix Effect (%)85 - 11585 - 11585 - 115
Human Urine Extraction Recovery (%)> 85> 85> 85
Matrix Effect (%)85 - 11585 - 11585 - 115

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is urine Human Urine Sample dilution_urine Dilution urine->dilution_urine protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation_plasma Centrifugation protein_precipitation->centrifugation_plasma supernatant_collection Collect Supernatant centrifugation_plasma->supernatant_collection lc_separation UHPLC Separation (C18 Column) dilution_urine->lc_separation supernatant_collection->lc_separation ms_detection Mass Spectrometry (MRM Detection) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for the quantification of N-Acetylglycine.

Logical Relationship of Internal Standard Use

logical_relationship cluster_analyte Analyte (N-Acetylglycine) cluster_is Internal Standard (this compound) cluster_outcome Analytical Outcome analyte_prop Physicochemical Properties is_prop Similar Physicochemical Properties analyte_prop->is_prop similar to analyte_frag MS Fragmentation is_frag Predictable Shift in MS Fragmentation analyte_frag->is_frag predicts analyte_rt Chromatographic Retention is_rt Co-elution analyte_rt->is_rt matches compensation Compensation for Matrix Effects & Sample Prep Variability is_prop->compensation is_frag->compensation is_rt->compensation accuracy Improved Accuracy & Precision compensation->accuracy

Caption: Rationale for using this compound as an internal standard.

Conclusion

The developed LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantitative analysis of N-Acetylglycine in human plasma and urine. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This protocol is well-suited for applications in clinical research for the study of metabolic pathways and in pharmaceutical development for pharmacokinetic monitoring.

References

Application Note: Quantitative Analysis of Protein Acetylation Dynamics using N-Acetylglycine-d5 Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acetylation is a critical post-translational modification (PTM) that plays a fundamental role in regulating a wide array of cellular processes, including gene transcription, metabolism, and signal transduction. The dynamic nature of acetylation, governed by the interplay of acetyltransferases and deacetylases, necessitates robust methods for its quantitative analysis. Metabolic labeling with stable isotopes has emerged as a powerful strategy for monitoring PTM dynamics in a cellular context.[1][2][3] This application note describes a protocol for the quantitative analysis of protein acetylation using N-Acetylglycine-d5, a deuterated precursor for the acetyl group. By introducing a stable isotope-labeled acetyl moiety into cellular proteins, this method allows for the mass spectrometry-based quantification of acetylation turnover and the identification of proteins with dynamic acetylation profiles.

The workflow involves the metabolic incorporation of the deuterated acetyl group from this compound into the cellular acetyl-CoA pool, which is subsequently used by acetyltransferases to modify proteins. Following cell lysis and protein digestion, acetylated peptides are enriched and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift introduced by the d5-acetyl group enables the differentiation and relative quantification of pre-existing ("light") and newly synthesized ("heavy") acetylated proteins.

Experimental Protocols

Materials and Reagents
  • This compound (isotopic purity > 98%)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Dialyzed Fetal Bovine Serum

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing grade trypsin

  • Anti-acetyllysine antibody-conjugated beads for immunoprecipitation

  • Elution buffer (e.g., 0.1% Trifluoroacetic acid)

  • C18 desalting spin columns

  • LC-MS/MS grade solvents (acetonitrile, formic acid, water)

Metabolic Labeling of Cells
  • Culture cells in standard growth medium to the desired confluency.

  • For the "heavy" labeled sample, replace the standard medium with a labeling medium containing this compound. The final concentration of this compound should be optimized for the specific cell line but a starting concentration of 1-5 mM is recommended. It is advisable to use dialyzed FBS to reduce the concentration of unlabeled glycine and acetate.

  • For the "light" control sample, culture cells in a parallel flask with standard medium.

  • Incubate the cells for a time course appropriate for the biological question. For dynamic studies, time points can range from a few hours to 24 hours or longer.

Cell Lysis and Protein Extraction
  • After the labeling period, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protein Digestion
  • Take an equal amount of protein (e.g., 1-2 mg) from both the "light" and "heavy" samples.

  • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

  • Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

  • Dilute the protein solution 5-fold with 50 mM ammonium bicarbonate.

  • Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the resulting peptide mixture using a C18 spin column according to the manufacturer's instructions.

Enrichment of Acetylated Peptides
  • Resuspend the desalted peptides in an immunoprecipitation (IP) buffer.

  • Add anti-acetyllysine antibody-conjugated beads to the peptide solution.

  • Incubate for 2-4 hours at 4°C with gentle rotation to allow for the binding of acetylated peptides.

  • Wash the beads several times with IP buffer to remove non-specifically bound peptides.

  • Elute the enriched acetylated peptides from the beads using an elution buffer (e.g., 0.1% TFA).

  • Desalt the enriched peptides using a C18 spin column.

LC-MS/MS Analysis
  • Resuspend the enriched and desalted peptides in a solution of 0.1% formic acid.

  • Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.

  • Set the mass spectrometer to operate in data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.

Data Analysis
  • Process the raw MS data using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the data against a relevant protein database, specifying carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and acetylation of lysine (light and heavy forms) as variable modifications.

  • The mass difference between the light (unlabeled) and heavy (d5-labeled) acetylated peptides will be approximately 5.03 Da.

  • Quantify the relative abundance of the light and heavy acetylated peptides by comparing their respective peak areas or intensities.

  • Calculate the heavy/light ratio to determine the extent of new protein acetylation.

Data Presentation

Table 1: Quantified Acetylated Peptides

Protein IDGene NamePeptide SequenceLight IntensityHeavy IntensityHeavy/Light Ratio
P04406GAPDHK.IIVAPerK.A1.20E+086.50E+070.54
P62258ACTG1K.SYELPDGQVITIGNER.F9.80E+078.20E+070.84
Q13547NPM1K.AVTETVDEAK.L5.40E+069.70E+061.80
..................

Table 2: Proteins with Significant Changes in Acetylation

Protein IDGene NameRegulationFold Change (H/L)p-valueFunction
Q9Y6K9SIRT2Down0.350.002Deacetylase
P10809HSP90AA1Up2.150.011Chaperone
P60709ACTBNo Change1.050.85Cytoskeleton
..................

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell Seeding B Metabolic Labeling with This compound ('Heavy') A->B C Control Culture ('Light') A->C D Cell Lysis & Protein Extraction B->D C->D E Protein Digestion (Trypsin) D->E F Enrichment of Acetylated Peptides E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Caption: Experimental workflow for quantitative acetylproteomics.

signaling_pathway cluster_input Cellular Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response Stimulus Growth Factor Receptor Receptor Tyrosine Kinase Stimulus->Receptor Kinase Kinase Cascade Receptor->Kinase HAT Histone Acetyltransferase (HAT) (e.g., p300/CBP) Kinase->HAT Activation Histone Histone H3 Acetylation (e.g., H3K27ac) HAT->Histone Acetylation Gene Target Gene Expression Histone->Gene Increased Transcription

Caption: A hypothetical signaling pathway involving protein acetylation.

References

Application of N-Acetylglycine-d5 in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, offers a powerful approach to understanding cellular physiology and disease mechanisms. Accurate quantification of these metabolites is paramount for generating reliable and reproducible data. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based metabolomics, as they effectively compensate for variations in sample preparation and instrument response. N-Acetylglycine-d5, a deuterated analog of the endogenous metabolite N-acetylglycine, serves as an ideal internal standard for the precise quantification of N-acetylglycine in various biological matrices. This document provides detailed application notes and protocols for the use of this compound in metabolomics studies, including its application as an internal standard for quantitative analysis and its potential use in metabolic flux analysis.

Quantitative Analysis of N-Acetylglycine using this compound as an Internal Standard

This compound is utilized in the stable isotope dilution method for the accurate quantification of N-acetylglycine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] By spiking a known amount of this compound into a biological sample, the ratio of the endogenous analyte to the labeled internal standard can be measured, allowing for precise determination of the analyte's concentration.

Experimental Workflow for Quantitative Analysis

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Urine, Cell Lysate) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down Supernatant->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MRM Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Workflow for quantitative analysis of N-acetylglycine.

Detailed Experimental Protocol: Quantification in Human Plasma

1. Materials:

  • N-Acetylglycine (analytical standard)

  • This compound (internal standard)

  • Human Plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • N-Acetylglycine Stock Solution (1 mg/mL): Accurately weigh and dissolve N-acetylglycine in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-acetylglycine stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see LC-MS/MS parameters below).

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

4. LC-MS/MS Parameters:

While a specific validated method for N-acetylglycine was not found in the search results, a robust starting point can be developed based on the analysis of the structurally similar compound, N-acetylcysteine.[3][4] The following parameters are suggested for method development and should be optimized for the specific instrument used.

ParameterSuggested Setting
LC System
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transitions
N-AcetylglycinePrecursor Ion (m/z): 118.05 → Product Ion (m/z): 76.04 (Loss of acetyl group)
This compoundPrecursor Ion (m/z): 123.08 → Product Ion (m/z): 76.04 (Loss of deuterated acetyl group)
Dwell Time100 ms
Collision Energy (CE) To be optimized for the specific instrument, typically in the range of 10-25 eV.[5][6] A starting point of 15 eV is recommended.
Declustering Potential (DP)To be optimized.
Entrance Potential (EP)To be optimized.
Collision Cell Exit Potential (CXP)To be optimized.

5. Data Analysis and Quantification:

  • Integrate the peak areas for both N-acetylglycine and this compound.

  • Calculate the peak area ratio of N-acetylglycine to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Determine the concentration of N-acetylglycine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table provides an example of expected performance characteristics for a validated LC-MS/MS method for a related N-acetylated amino acid, N-acetylcysteine, in human plasma.[4] Similar performance would be expected for a well-developed N-acetylglycine assay.

ParameterExpected Value
Linearity Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)Within ±15%
Recovery> 85%

Application in Metabolic Flux Analysis

This compound can also be used as a tracer in metabolic flux analysis (MFA) to investigate the dynamics of pathways involving glycine and acetyl-CoA. By introducing labeled N-acetylglycine into a biological system, the incorporation of the deuterium label into downstream metabolites can be tracked over time, providing insights into the rates of metabolic reactions.

N-Acetylglycine Biosynthesis and Degradation Pathway

The primary pathway for N-acetylglycine synthesis is the conjugation of glycine with acetyl-CoA, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT).[7] This process is important for the detoxification of various acyl-CoA species. The reverse reaction, the hydrolysis of N-acetylglycine back to glycine and acetate, is catalyzed by aminoacylase I.

G cluster_pathway N-Acetylglycine Metabolism Glycine Glycine NAcetylglycine N-Acetylglycine Glycine->NAcetylglycine GLYAT AcetylCoA Acetyl-CoA AcetylCoA->NAcetylglycine NAcetylglycine->Glycine Aminoacylase I Acetate Acetate NAcetylglycine->Acetate CoA Coenzyme A

Caption: Biosynthesis and degradation of N-acetylglycine.

Experimental Workflow for Metabolic Flux Analysis

G cluster_experiment Cell Culture Experiment cluster_analysis Metabolite Analysis cluster_modeling Flux Modeling Cells Culture Cells to Steady State Tracer Introduce This compound Cells->Tracer Harvest Harvest Cells at Different Time Points Tracer->Harvest Extract Quench Metabolism & Extract Metabolites Harvest->Extract Analyze LC-MS/MS Analysis of Labeled Metabolites Extract->Analyze Isotopomer Determine Mass Isotopomer Distributions Analyze->Isotopomer Model Metabolic Flux Modeling Isotopomer->Model Fluxes Calculate Reaction Rates (Fluxes) Model->Fluxes

Caption: Workflow for metabolic flux analysis using this compound.

Detailed Experimental Protocol: Metabolic Flux in Cultured Cells

1. Cell Culture and Labeling:

  • Culture cells of interest (e.g., hepatocytes, kidney cells) in appropriate media to mid-log phase.

  • Replace the standard medium with a medium containing a known concentration of this compound.

  • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled compound.

2. Metabolite Extraction:

  • At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Immediately add ice-cold 80% methanol to the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex vigorously and incubate at -80°C for at least 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis of Labeled Metabolites:

  • Analyze the samples using an LC-MS/MS method capable of separating and detecting the labeled and unlabeled forms of relevant metabolites in the glycine conjugation pathway (e.g., glycine, acetyl-CoA, and other acyl-glycines).

  • Monitor for the incorporation of the deuterium label into these metabolites by including the appropriate MRM transitions for the deuterated species.

4. Data Analysis and Flux Calculation:

  • Determine the mass isotopomer distribution for each metabolite of interest at each time point.

  • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic model of the glycine conjugation pathway.

  • The model will then calculate the flux (rate) of the reactions involved in N-acetylglycine metabolism.

Conclusion

This compound is a versatile tool for metabolomics research. Its primary application as an internal standard enables the highly accurate and precise quantification of endogenous N-acetylglycine, which is crucial for identifying metabolic dysregulation in various diseases. Furthermore, its use as a stable isotope tracer in metabolic flux analysis provides a dynamic view of the glycine conjugation pathway, offering deeper insights into cellular detoxification and metabolic control. The protocols and data presented here provide a comprehensive guide for researchers to effectively incorporate this compound into their metabolomics workflows.

References

Application Notes and Protocols for N-Acetylglycine-d5 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism. N-Acetylglycine (NAG), an acetylated form of the amino acid glycine, is involved in various metabolic processes. This document provides detailed application notes and protocols for the use of N-Acetylglycine-d5 as a tracer for metabolic flux analysis in cell culture. The deuterium-labeled acetyl group (d3) and glycine backbone (d2) allow for the simultaneous tracing of both moieties, offering insights into acetyl-CoA metabolism and glycine-related pathways.

Principle of this compound Tracing

This compound (with three deuterium atoms on the acetyl group and two on the glycine backbone) can be introduced into cell culture medium. Once taken up by the cells, it can be metabolized, and the deuterium labels can be traced into various downstream metabolites. The primary metabolic fates of this compound are:

  • Hydrolysis: this compound can be hydrolyzed by acylases to yield acetate-d3 and glycine-d2.

  • Acetate-d3 Metabolism: The released acetate-d3 can be converted to acetyl-CoA-d3. This labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and other pathways, leading to the labeling of a wide range of metabolites.

  • Glycine-d2 Metabolism: The released glycine-d2 can be incorporated into proteins or enter various metabolic pathways, including the synthesis of serine-d2, purines, and glutathione. It can also be catabolized by the glycine cleavage system.

By measuring the mass isotopologue distribution (MID) of these downstream metabolites using mass spectrometry, the relative and absolute fluxes through these pathways can be quantified.

Experimental Workflow

The general workflow for a metabolic flux analysis experiment using this compound is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Labeling Media (with this compound) cell_culture Cell Seeding and Culture prep_media->cell_culture labeling Isotopic Labeling (Incubate cells with tracer) cell_culture->labeling quenching Quench Metabolism labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc mfa Metabolic Flux Analysis data_proc->mfa interpretation interpretation mfa->interpretation Biological Interpretation

A general experimental workflow for metabolic flux analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol outlines the steps for labeling cultured mammalian cells with this compound.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (sterile solution)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well or 10-cm culture plates

  • Cell scraper (for adherent cells)

Procedure:

  • Media Preparation:

    • Prepare the base culture medium (e.g., DMEM) supplemented with dialyzed FBS to the desired concentration (e.g., 10%). The use of dialyzed FBS is crucial to minimize the presence of unlabeled glycine and other small molecules that would compete with the tracer.[1]

    • Add this compound to the medium to a final concentration typically in the range of 0.1-1 mM. The optimal concentration should be determined empirically for the specific cell line and experimental goals.

    • Sterile filter the complete labeling medium using a 0.22 µm filter.

  • Cell Seeding:

    • Seed the cells in 6-well or 10-cm plates at a density that will allow them to reach approximately 70-80% confluency at the time of harvest. For suspension cells, seed at a density that will yield sufficient cell numbers for extraction.

  • Isotopic Labeling:

    • When the cells reach the desired confluency, aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS to remove any residual unlabeled medium.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a specific duration. The labeling time will depend on the pathways of interest and the turnover rate of the metabolites. For central carbon metabolism, labeling times of 6-24 hours are common to approach isotopic steady-state.[2]

Protocol 2: Metabolite Extraction

This protocol describes the quenching of metabolism and extraction of intracellular metabolites.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >16,000 x g

Procedure:

  • Quenching Metabolism:

    • To rapidly halt metabolic activity, place the culture plate on dry ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold 0.9% NaCl to remove any remaining extracellular tracer.[3] Aspirate the wash solution completely.

  • Metabolite Extraction:

    • Add a specific volume of ice-cold (-80°C) 80% methanol to each well (e.g., 1 mL for a 6-well plate).

    • For adherent cells, use a cell scraper to detach and lyse the cells in the cold methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation.[3]

    • Centrifuge the samples at maximum speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[3]

    • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube. The samples are now ready for LC-MS/MS analysis or can be stored at -80°C.

Metabolic Fate of this compound

The following diagram illustrates the primary metabolic pathways into which the deuterium labels from this compound can be incorporated.

G cluster_uptake Cellular Uptake and Hydrolysis cluster_acetyl Acetyl-d3 Metabolism cluster_glycine Glycine-d2 Metabolism NAGd5 This compound (d3-acetyl, d2-glycine) Acetated3 Acetate-d3 NAGd5->Acetated3 Acylase Glycined2 Glycine-d2 NAGd5->Glycined2 Acylase AcCoAd3 Acetyl-CoA-d3 Acetated3->AcCoAd3 ACSS2 Serined2 Serine-d2 Glycined2->Serined2 SHMT Protein Protein Synthesis Glycined2->Protein GCS Glycine Cleavage System Glycined2->GCS TCA TCA Cycle (Citrate-d3, etc.) AcCoAd3->TCA FA Fatty Acid Synthesis (Fatty Acids-d(n)) AcCoAd3->FA

Metabolic pathways of this compound.

Data Presentation and Analysis

The primary output of an LC-MS/MS analysis in a stable isotope tracing experiment is the mass isotopologue distribution (MID) for metabolites of interest. The MID describes the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.) of a metabolite.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites after Labeling with this compound

MetaboliteM+0M+1M+2M+3M+4M+5
Glycine0.200.050.750.000.000.00
Serine0.450.100.450.000.000.00
Acetyl-CoA0.300.000.000.700.000.00
Citrate0.400.000.150.450.000.00
Palmitate (C16:0)0.100.050.100.150.200.40

Interpretation of Hypothetical Data:

  • Glycine (M+2): The high abundance of the M+2 isotopologue of glycine indicates significant uptake and hydrolysis of this compound, releasing glycine-d2.

  • Serine (M+2): The presence of serine-d2 (M+2) suggests active flux from glycine to serine, catalyzed by serine hydroxymethyltransferase (SHMT).

  • Acetyl-CoA (M+3): The prominent M+3 peak for acetyl-CoA demonstrates the conversion of acetate-d3 to acetyl-CoA-d3.

  • Citrate (M+3): The labeling in citrate-d3 (M+3) indicates the entry of acetyl-CoA-d3 into the TCA cycle. The M+2 peak could arise from other labeled precursors or subsequent turns of the cycle.

  • Palmitate: The complex MID of palmitate reflects its synthesis from multiple acetyl-CoA-d3 units.

Table 2: Calculated Isotopic Enrichment and Fractional Contribution

MetaboliteIsotopic Enrichment (%)Fractional Contribution from this compound (%)
Glycine80.075.0 (from glycine-d2)
Serine55.045.0 (from glycine-d2)
Acetyl-CoA70.070.0 (from acetate-d3)
Citrate60.0~45.0 (from acetate-d3)

Isotopic enrichment and fractional contribution are calculated from the MIDs and are used in metabolic flux analysis models.

Conclusion

This compound is a versatile tracer for metabolic flux analysis in cell culture. Its dual-labeled structure allows for the simultaneous investigation of pathways related to both acetyl-CoA and glycine metabolism. The protocols and data presented here provide a framework for researchers to design and execute experiments to gain quantitative insights into cellular metabolism. This approach can be valuable for understanding the metabolic reprogramming in various diseases, including cancer, and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Pharmacokinetic Studies Using N-Acetylglycine-d5 as a Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in pharmacokinetic (PK) research. The use of deuterated tracers, such as N-Acetylglycine-d5, allows for the accurate differentiation between the endogenously produced and exogenously administered compound, facilitating precise quantification and metabolic tracking. This compound is a deuterated analog of N-Acetylglycine, a naturally occurring acetylated amino acid. This document provides detailed application notes and protocols for conducting pharmacokinetic studies using this compound as a tracer, including sample analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and hypothetical data presentation.

Application: Tracer for Pharmacokinetic and Metabolic Studies

This compound can be employed as a tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of N-Acetylglycine or to probe the metabolic pathways in which glycine and its derivatives are involved.[1] Its stable isotope label ensures that it is biochemically indistinguishable from the endogenous counterpart but can be selectively detected by mass spectrometry.

Experimental Workflow

A typical pharmacokinetic study using this compound as a tracer involves several key steps from administration to data analysis. The workflow is designed to ensure robust and reproducible results.

G cluster_preclinical Preclinical Phase cluster_sampling Biological Sampling cluster_analysis Bioanalytical Phase cluster_data Data Analysis animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) dose_prep This compound Dose Preparation animal_model->dose_prep admin Administration (e.g., Oral Gavage, IV) dose_prep->admin blood_collection Serial Blood Collection (e.g., via tail vein) admin->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage sample_prep Plasma Sample Preparation (Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification of This compound lcms_analysis->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling data_reporting Data Reporting & Interpretation pk_modeling->data_reporting

Figure 1: Experimental workflow for a pharmacokinetic study using this compound.

Detailed Experimental Protocols

Animal Dosing and Sample Collection (Hypothetical Study)

This protocol outlines a typical procedure for a rodent PK study.

Materials:

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Gavage needles or IV infusion set

  • EDTA-coated microcentrifuge tubes

  • Centrifuge

  • -80°C freezer

Protocol:

  • Acclimatization: Acclimate animals for at least one week prior to the study with a standard diet and water ad libitum.

  • Dose Preparation: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for the intended dose (e.g., 10 mg/kg).

  • Dosing: Administer the this compound solution to the rats via the desired route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of this compound in Plasma

This protocol provides a general method for the quantification of this compound in plasma. Method development and validation are crucial for accurate results.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • N-Acetylglycine (for internal standard, if a different labeled version is not used)

  • Plasma samples

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Protocol:

  • Standard and Quality Control (QC) Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:water).

    • Serially dilute the stock solution to prepare calibration standards and QC samples in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 50 µL of each plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean HPLC vial for analysis.

  • LC-MS/MS Conditions (Illustrative):

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analyte from matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Tandem Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Multiple Reaction Monitoring (MRM) Transitions:

        • This compound: [Precursor Ion] -> [Product Ion]

        • Internal Standard: [Precursor Ion] -> [Product Ion]

      • Optimize collision energy and other MS parameters for maximum signal intensity.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in a clear and concise manner. Below is a table of hypothetical pharmacokinetic parameters for this compound following a single oral dose.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL1520 ± 210
Tmax (Time to Cmax)hours1.5 ± 0.5
AUC0-t (Area Under the Curve)ngh/mL6850 ± 950
AUC0-inf (AUC to Infinity)ngh/mL7100 ± 1020
t1/2 (Half-life)hours3.8 ± 0.7
CL/F (Apparent Clearance)L/h/kg1.4 ± 0.2
Vd/F (Apparent Volume of Distribution)L/kg7.3 ± 1.1

Table 1: Hypothetical pharmacokinetic parameters of this compound in rats following a 10 mg/kg oral dose.

Metabolic Pathway of N-Acetylglycine

N-Acetylglycine is metabolized from glycine. Understanding its metabolic fate is crucial for interpreting pharmacokinetic data. The primary metabolic pathways involving glycine include its synthesis from serine, its role as a precursor for various biomolecules, and its degradation.[2][3][4][5]

G cluster_synthesis Synthesis cluster_utilization Metabolic Utilization cluster_degradation Degradation Serine Serine Glycine Glycine Serine->Glycine SHMT NAG N-Acetylglycine Glycine->NAG Acetylation Proteins Proteins (e.g., Collagen) Glycine->Proteins Glutathione Glutathione Glycine->Glutathione Porphyrins Porphyrins Glycine->Porphyrins Purines Purines Glycine->Purines CO2_NH3 CO2 + NH3 Glycine->CO2_NH3 Glycine Cleavage System Pyruvate Pyruvate Glycine->Pyruvate via Serine Glyoxylate Glyoxylate Glycine->Glyoxylate

Figure 2: Simplified metabolic pathways of glycine and N-Acetylglycine.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful approach for detailed pharmacokinetic and metabolic investigations. The protocols and guidelines presented here offer a framework for designing and executing such studies. Adherence to rigorous experimental design, validated bioanalytical methods, and appropriate data analysis will ensure the generation of high-quality, reliable data for researchers, scientists, and drug development professionals.

References

Application Note: High-Throughput Quantitation of N-Acetylglycine in Biological Samples using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Acetylglycine in biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard, N-Acetylglycine-d5, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.[1] The protocol involves a simple protein precipitation step followed by rapid chromatographic separation, making it suitable for high-throughput analysis in clinical research and metabolic studies. N-Acetylglycine is a metabolite involved in amino acid and fatty acid metabolism and has been identified as a potential biomarker for conditions like obesity and certain inborn errors of metabolism.[2][3]

Introduction

N-Acetylglycine is an N-acyl-alpha amino acid formed from the conjugation of glycine with acetyl-CoA by the enzyme glycine N-acyltransferase (GLYAT).[4] It is a naturally occurring metabolite found in various biological fluids. Altered levels of N-Acetylglycine have been associated with several metabolic conditions. For instance, it is considered a potential protective biomarker against body fat accumulation and may have a role in cardiovascular health.[2] Additionally, elevated levels of N-acetylated amino acids, including N-Acetylglycine, can be detected in the urine of individuals with acylase I deficiency, a rare genetic disorder.[3][4]

Accurate and reliable quantification of N-Acetylglycine is crucial for understanding its physiological role and its potential as a biomarker. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[5] The stable isotope dilution technique, employing this compound as an internal standard, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response.[1]

Experimental Protocols

  • N-Acetylglycine analytical standard (Sigma-Aldrich or equivalent)

  • This compound (MedChemExpress or equivalent)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Biological matrix (Human plasma, urine)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetylglycine and this compound by dissolving the accurately weighed compounds in methanol.

  • Intermediate Stock Solutions: Prepare a series of intermediate stock solutions of N-Acetylglycine by serially diluting the primary stock with 50% methanol/water.

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock solution with acetonitrile to achieve the final concentration.

  • Calibration Curve Standards: Prepare calibration standards by spiking the appropriate biological matrix (e.g., charcoal-stripped plasma) with the intermediate stock solutions of N-Acetylglycine to achieve a concentration range of approximately 10 ng/mL to 5000 ng/mL.

  • Thaw plasma samples on ice and vortex for 10 seconds.

  • In a clean 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or quality control (QC) sample.

  • Add 200 µL of the ice-cold Internal Standard Working Solution (in acetonitrile) to each tube.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

A typical LC-MS/MS system equipped with an electrospray ionization (ESI) source is used for the analysis.

Table 1: Chromatographic Conditions

ParameterCondition
LC System UPLC or HPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 2% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate

Table 2: Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Collision Gas Argon

Table 3: MRM Transitions for N-Acetylglycine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Acetylglycine118.176.110015
This compound123.181.110015

Note: MRM transitions should be optimized for the specific instrument used.

Data and Results

The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.

Table 4: Method Validation Summary

ParameterResult
Linearity (r²) > 0.995
Range 10 - 5000 ng/mL
Lower Limit of Quantitation (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal ion suppression/enhancement observed

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (50 µL Plasma/Urine) add_is Add Internal Standard (this compound in ACN) sample->add_is vortex1 Vortex to Precipitate Proteins add_is->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantitation Quantitate N-Acetylglycine Concentration calibration->quantitation biosynthesis_pathway Glycine Glycine Enzyme Glycine N-acyltransferase (GLYAT) Glycine->Enzyme AcetylCoA Acetyl-CoA AcetylCoA->Enzyme NAG N-Acetylglycine CoA Coenzyme A Enzyme->NAG Enzyme->CoA

References

Application Notes and Protocols: N-Acetylglycine-d5 in Clinical and Diagnostic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of N-Acetylglycine-d5 as an internal standard in quantitative clinical and diagnostic research, particularly in the field of metabolomics and newborn screening using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is the deuterated form of N-acetylglycine, a derivative of the amino acid glycine. In clinical and diagnostic research, stable isotope-labeled (SIL) compounds like this compound are invaluable as internal standards for quantitative analysis.[1] The fundamental principle behind using a SIL internal standard is its near-identical chemical and physical properties to the endogenous analyte of interest. This allows it to co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer, thereby correcting for variations in sample preparation, injection volume, and matrix effects.[2]

The primary applications of this compound include:

  • Internal Standard for Quantitative Amino Acid Analysis: To accurately determine the concentrations of amino acids and their derivatives in biological matrices such as plasma, serum, and urine.

  • Newborn Screening for Inborn Errors of Metabolism: As part of a panel of internal standards for the early detection of aminoacidopathies and organic acidurias from dried blood spots (DBS).[3][4]

  • Metabolic Flux Analysis: As a tracer to study the dynamics of metabolic pathways involving glycine.[5]

Application: Quantitative Analysis of Amino Acids in Human Plasma using LC-MS/MS

This protocol describes the use of this compound as an internal standard for the accurate quantification of N-acetylglycine and other related small polar metabolites in human plasma.

Experimental Workflow

The general workflow for using an internal standard in a quantitative LC-MS/MS analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike IS into Sample Sample->Spike IS This compound (Internal Standard) IS->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Quantitative analysis workflow using an internal standard.
Materials and Reagents

  • This compound (Internal Standard)

  • N-Acetylglycine (Analyte Standard)

  • Human Plasma (K2EDTA)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

  • LC-MS/MS system (Triple Quadrupole)

Sample Preparation Protocol
  • Preparation of Internal Standard Working Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL. From this, prepare a working solution of 1 µg/mL in 50% acetonitrile/water.

  • Sample Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions. Optimization may be required for specific instrumentation.

ParameterValue
LC System UPLC/HPLC System
Column HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 40% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions

Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor ion (Q1) is selected and fragmented in the collision cell (q2), and a specific product ion (Q3) is monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetylglycine118.176.115
This compound 123.181.115

Note: These are theoretical values and should be optimized for the specific instrument used.

Quantitative Data and Performance

A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The performance of the method should be validated according to regulatory guidelines.

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) > 0.990.998
Lower Limit of Quantitation (LLOQ) Signal-to-Noise > 1010 ng/mL
Precision (%CV) < 15%< 10%
Accuracy (%Bias) ± 15%Within ± 8%
Recovery Consistent and reproducible> 85%

Application: Newborn Screening for Inborn Errors of Metabolism

This compound can be included in a panel of deuterated internal standards for the multiplexed analysis of amino acids and acylcarnitines from dried blood spots (DBS) for the screening of inborn errors of metabolism.

Newborn Screening Workflow

The workflow for newborn screening involves the analysis of a large number of samples and requires high throughput and accuracy.

G DBS Dried Blood Spot (Heel Prick) Punch Punch 3mm Disc DBS->Punch Extraction Extraction with Methanol containing Internal Standards (including this compound) Punch->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Analysis Flow Injection Analysis (FIA)-MS/MS or LC-MS/MS Derivatization->Analysis Data Data Acquisition and Processing Analysis->Data Comparison Comparison to Cut-off Values Data->Comparison Normal Normal Result Comparison->Normal Below Cut-off Abnormal Presumptive Positive Comparison->Abnormal Above Cut-off FollowUp Follow-up Testing and Confirmation Abnormal->FollowUp

References

Application Note: Quantitative Analysis of Urinary Organic Acids using GC-MS with N-Acetylglycine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of organic acids in human urine using gas chromatography-mass spectrometry (GC-MS). The protocol employs a stable isotope-labeled internal standard, N-Acetylglycine-d5, to ensure accuracy and precision. The methodology involves a straightforward liquid-liquid extraction followed by a two-step derivatization process to enhance the volatility of the target analytes. This method is suitable for researchers in clinical chemistry, metabolomics, and drug development who require accurate measurement of organic acids for disease diagnosis, biomarker discovery, and monitoring metabolic pathways.

Introduction

Organic acids are key intermediates in many metabolic pathways, and their quantification in biological fluids like urine provides a valuable window into the metabolic state of an individual.[1][2] Abnormal levels of specific organic acids can be indicative of inborn errors of metabolism, neurological disorders, and nutritional deficiencies.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of organic acids due to its high resolution, sensitivity, and specificity.[3][4]

A critical aspect of quantitative GC-MS analysis is the use of an appropriate internal standard to correct for variations in sample preparation and instrument response.[1] Stable isotope-labeled internal standards are considered the gold standard as they have nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly throughout the entire analytical process.[1] This application note describes a method utilizing this compound as an internal standard for the accurate quantification of a panel of clinically relevant organic acids.

Experimental Protocols

Materials and Reagents
  • Solvents: Ethyl acetate (HPLC grade), Hexane (HPLC grade), Pyridine (anhydrous), Methanol (HPLC grade)

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), Methoxyamine hydrochloride, Sodium chloride (NaCl), Hydrochloric acid (HCl), this compound (internal standard), Organic acid standards

  • Sample: Human urine

Equipment
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Heating block or incubator

  • Glass vials with PTFE-lined caps

  • Micropipettes

Sample Preparation and Extraction
  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine at 3000 x g for 10 minutes to remove particulate matter.

  • Transfer 1.0 mL of the supernatant to a clean glass tube.

  • Add 100 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Acidify the sample to a pH of approximately 1 by adding 50 µL of 6M HCl.

  • Saturate the sample with ~0.5 g of NaCl to improve extraction efficiency.

  • Add 3.0 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.

  • Repeat the extraction (steps 7-9) two more times, pooling the organic extracts.

  • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • Methoximation: To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial tightly and incubate at 60°C for 30 minutes.[5] This step converts keto-acids to their methoxime derivatives, preventing tautomerization.[5]

  • Silylation: After cooling to room temperature, add 100 µL of BSTFA + 1% TMCS to the vial.[6] Cap tightly and incubate at 70°C for 60 minutes. This step converts carboxyl and hydroxyl groups to their trimethylsilyl (TMS) derivatives, increasing their volatility for GC analysis.[1]

  • After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Instrumental Parameters
ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.
Mass Spectrometer
Ion Source Temp230°C
Quadrupole Temp150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Transfer Line Temp280°C

Data Presentation

Quantitative analysis is performed using the peak area ratios of the target organic acids to the this compound internal standard. Calibration curves are generated using a series of standards with known concentrations of each organic acid.

Representative Quantitative Data

The following tables present representative data for the validation of this method. This data is based on typical performance characteristics of similar GC-MS methods for organic acid analysis.

Table 1: Calibration Curve and Linearity Data for Selected Organic Acids

Organic AcidRetention Time (min)Quantifier Ion (m/z)Calibration Range (µg/mL)
Lactic Acid10.51171 - 2000.998
Pyruvic Acid11.21741 - 2000.997
Succinic Acid15.82471 - 2000.999
Fumaric Acid16.12451 - 2000.998
α-Ketoglutaric Acid18.92331 - 2000.996
Citric Acid22.42735 - 5000.995

Table 2: Precision and Recovery Data

Organic AcidSpiked Conc. (µg/mL)Intra-day Precision (%RSD, n=5)Inter-day Precision (%RSD, n=5)Recovery (%)
Lactic Acid504.26.895.3
Pyruvic Acid505.17.592.1
Succinic Acid503.85.998.2
Fumaric Acid504.56.396.5
α-Ketoglutaric Acid505.58.190.7
Citric Acid1003.55.299.1

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_evaporation Evaporation cluster_derivatization Derivatization cluster_analysis Analysis urine Urine Sample (1 mL) add_is Add this compound urine->add_is acidify Acidify with HCl add_is->acidify saturate Saturate with NaCl acidify->saturate add_ea Add Ethyl Acetate saturate->add_ea vortex Vortex add_ea->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Organic Layer (x3) centrifuge->collect evaporate Evaporate to Dryness collect->evaporate methoximation Methoximation (60°C, 30 min) evaporate->methoximation silylation Silylation (70°C, 60 min) methoximation->silylation gcms GC-MS Analysis silylation->gcms data Data Processing & Quantitation gcms->data

Caption: Experimental workflow for GC-MS analysis of organic acids.

Citric Acid Cycle (TCA Cycle)

TCA_Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate NAD+ -> NADH CO2 SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA NAD+ -> NADH CO2 Succinate Succinate SuccinylCoA->Succinate GDP -> GTP Fumarate Fumarate Succinate->Fumarate FAD -> FADH2 Malate Malate Fumarate->Malate H2O Malate->Oxaloacetate NAD+ -> NADH

Caption: The Citric Acid Cycle showing key organic acid intermediates.

Conclusion

The GC-MS method detailed in this application note provides a reliable and accurate means for the quantitative analysis of organic acids in urine. The use of the stable isotope-labeled internal standard, this compound, is crucial for correcting analytical variability and ensuring high-quality data. The described sample preparation, derivatization, and instrumental analysis protocols can be readily implemented in clinical and research laboratories for metabolomic studies and the diagnosis of metabolic disorders. This method is a valuable tool for professionals in drug development for monitoring the effects of therapeutic interventions on metabolic pathways.

References

Application Notes and Protocols for N-Acetylglycine-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetylglycine is a human metabolite formed from the conjugation of an acetyl group with glycine.[1] Its deuterated form, N-Acetylglycine-d5, serves as an ideal internal standard for quantitative bioanalysis using mass spectrometry, owing to its chemical similarity to the endogenous analyte and distinct mass-to-charge ratio.[2] Accurate quantification of N-Acetylglycine in biological matrices like plasma and urine is crucial for various research applications, including metabolic studies and drug development.

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method depends on the sample matrix, desired level of cleanliness, and required sensitivity.

Data Presentation: Comparison of Sample Preparation Techniques

The selection of a sample preparation technique is a critical step that impacts the accuracy, precision, and sensitivity of the analytical method. Below is a summary of expected quantitative performance for the analysis of N-Acetylglycine and related acylglycines using different extraction methodologies.

ParameterProtein Precipitation (Acetonitrile)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Typical Recovery >80%[3]90.2% - 109.3%[4]77.4% - 117.4%[5][6]
Matrix Effect Moderate (Internal Standard Recommended)[2]Low to Moderate[7]Variable[8]
LOD/LOQ Dependent on LC-MS/MS systemGenerally lower than PPDependent on solvent choice and concentration factor
Speed Fast[9]ModerateSlow to Moderate
Cost per Sample LowHighLow to Moderate
Automation Potential High[9]HighModerate

Metabolic Context of N-Acylglycines

N-acylglycines are formed through the conjugation of various acyl-CoA molecules with glycine.[2] This process is a key detoxification pathway for certain fatty acids. The general biosynthesis pathway is illustrated below.

General Biosynthesis Pathway of N-Acylglycines Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA GLYAT Glycine N-Acyltransferase (GLYAT) Fatty_Acyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Acylglycine N-Acylglycine GLYAT->N_Acylglycine

Biosynthesis pathway of N-acylglycines.

Experimental Protocols

The following sections provide detailed protocols for each sample preparation technique. It is assumed that this compound is used as an internal standard (IS) and should be spiked into the sample at the beginning of the preparation process.

Protocol 1: Protein Precipitation for Plasma Samples

Protein precipitation is a rapid and simple method for removing the bulk of proteins from biological samples prior to LC-MS/MS analysis.[9] Acetonitrile is a commonly used precipitating agent that yields high recovery for a broad range of analytes.[3]

Protein Precipitation Workflow Start Start: Plasma Sample (e.g., 100 µL) Spike_IS Spike with this compound Working Solution Start->Spike_IS Add_ACN Add Ice-Cold Acetonitrile (3:1 v/v, e.g., 300 µL) Spike_IS->Add_ACN Vortex Vortex Vigorously (1 minute) Add_ACN->Vortex Centrifuge Centrifuge (e.g., 10,000 x g, 10 min, 4°C) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze LC-MS/MS Analysis Collect_Supernatant->Analyze

Workflow for Protein Precipitation.

Materials:

  • Human plasma (or other biological fluid)

  • This compound working solution

  • Acetonitrile (LC-MS grade), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add the appropriate amount of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.[9]

  • Cap the tube and vortex vigorously for 1 minute to ensure complete protein precipitation.[9]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine or Plasma

SPE is a technique used for sample clean-up and concentration, which can significantly reduce matrix effects.[7] A reversed-phase sorbent is suitable for retaining N-Acetylglycine.

Solid-Phase Extraction Workflow Start Start: Pre-treated Sample (e.g., Diluted Urine/Plasma) Load Load Sample Start->Load Condition Condition SPE Cartridge (e.g., Methanol, then Water) Equilibrate Equilibrate Cartridge (e.g., with Water/Buffer) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge (e.g., with Water to remove salts) Load->Wash Elute Elute Analyte (e.g., with Methanol or Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Workflow for Solid-Phase Extraction.

Materials:

  • Urine or plasma sample

  • This compound working solution

  • Reversed-phase SPE cartridges (e.g., C18)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • SPE vacuum manifold or positive pressure processor

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • Urine: Centrifuge the urine sample to remove particulates. Dilute the supernatant with ultrapure water (e.g., 1:1 v/v).

    • Plasma: Perform an initial protein precipitation step as described in Protocol 1. Dilute the resulting supernatant with ultrapure water.

  • Spike the pre-treated sample with the this compound internal standard.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 cartridge.

    • Pass 1 mL of ultrapure water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of ultrapure water to remove polar interferences like salts.

  • Elution: Elute this compound and the analyte with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

    • Vortex briefly to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Urine

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.[10] For N-Acetylglycine, an acidic aqueous phase and a polar organic solvent are typically used.

Liquid-Liquid Extraction Workflow Start Start: Urine Sample Spike_IS Spike with this compound Start->Spike_IS Acidify Acidify Sample (e.g., with Formic Acid) Spike_IS->Acidify Add_Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Acidify->Add_Solvent Vortex_Mix Vortex to Mix Add_Solvent->Vortex_Mix Centrifuge Centrifuge to Separate Phases Vortex_Mix->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Workflow for Liquid-Liquid Extraction.

Materials:

  • Urine sample

  • This compound working solution

  • Ethyl acetate (or other suitable organic solvent)

  • Formic acid (or other acid for pH adjustment)

  • Glass centrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of urine into a glass centrifuge tube.

  • Add the this compound internal standard.

  • Acidify the urine sample by adding a small volume of formic acid to reach a pH of approximately 3.

  • Add 1.5 mL of ethyl acetate to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.

  • Centrifuge at 3,000 x g for 5 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Concluding Remarks

The choice of sample preparation technique for this compound analysis should be guided by the specific requirements of the study. Protein precipitation offers a high-throughput and cost-effective solution, particularly when the use of a deuterated internal standard can compensate for matrix effects.[2][9] For cleaner extracts and potentially lower limits of quantification, SPE is a superior but more resource-intensive option.[7] LLE provides a classic and effective alternative, especially for urine samples, with a balance of cost and cleanliness.[6] All protocols should be validated in-house to ensure they meet the required performance criteria for the intended application.

References

Application Notes and Protocols for N-Acetylglycine-d5 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Acetylglycine-d5 in drug metabolism and pharmacokinetic (DMPK) studies. Detailed protocols for its application as an internal standard in quantitative bioanalysis are provided, along with insights into its relevance in studying glycine conjugation pathways.

Introduction

This compound is a stable isotope-labeled (SIL) derivative of the endogenous metabolite N-acetylglycine. In drug metabolism studies, its primary and most critical application is as an internal standard (IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The incorporation of five deuterium atoms results in a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its structural similarity ensures it behaves almost identically during sample preparation and chromatographic separation.[2] This co-elution and similar ionization behavior are crucial for correcting for variations in extraction recovery and matrix effects, thereby ensuring accurate and precise quantification of the target analyte.[2]

Beyond its role as an internal standard, the study of N-acetylglycine and its metabolic pathways, such as glycine conjugation, is significant in understanding the detoxification of xenobiotics and the metabolism of certain drugs.[3][4]

Core Applications

  • Internal Standard for Quantitative Bioanalysis: this compound is an ideal internal standard for the quantification of N-acetylglycine or other structurally similar small molecule drugs and their metabolites in various biological matrices such as plasma, urine, and tissue homogenates.[1][5] Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry.[2]

  • Tracer in Metabolic Pathway Studies: As a stable isotope-labeled compound, this compound can be used as a tracer to investigate the dynamics of the glycine conjugation pathway.[1][6][7] By introducing the labeled compound, researchers can track its metabolic fate and elucidate the activity of enzymes like glycine N-acyltransferase (GLYAT).[3][4][8]

Experimental Protocols

Protocol 1: Quantification of a Target Analyte in Human Plasma using this compound as an Internal Standard

This protocol outlines a typical bioanalytical method for the quantification of a hypothetical acidic drug, "Analyte X," in human plasma using LC-MS/MS with this compound as the internal standard.

1. Materials and Reagents:

  • Analyte X reference standard

  • This compound (Internal Standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well protein precipitation plates

2. Preparation of Stock and Working Solutions:

  • Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Analyte X Working Solutions (for calibration curve): Serially dilute the Analyte X stock solution with 50:50 ACN:Water to prepare working solutions for calibration standards.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with ACN. This solution will be used for protein precipitation.

3. Sample Preparation (Protein Precipitation):

  • Thaw frozen human plasma samples to room temperature.

  • To a 96-well plate, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 200 µL of the this compound working solution (100 ng/mL in ACN) to each well.

  • Mix thoroughly by vortexing for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: (To be optimized based on the specific analyte)

    • Analyte X: [M-H]⁻ > fragment ion

    • This compound: m/z 121.1 > m/z 76.1 (example)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Analyte X / this compound) against the concentration of Analyte X.

  • Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables represent typical data generated from a validation study using the protocol described above.

Table 1: Calibration Curve Parameters for Analyte X

ParameterValue
Linearity Range1 - 1000 ng/mL
Regression Equationy = 0.015x + 0.002
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, 3 days)Inter-day Accuracy (%Bias)
LLOQ18.5-3.29.8-1.5
Low QC36.21.57.52.1
Mid QC1004.1-0.85.30.5
High QC8003.52.34.81.9

Visualizations

Glycine Conjugation Pathway

The following diagram illustrates the glycine conjugation pathway, which is relevant to the metabolism of xenobiotics and the endogenous role of N-acetylglycine. This pathway is crucial for the detoxification of various compounds.[3][4][9]

GlycineConjugation cluster_matrix Mitochondrial Matrix Xenobiotic Xenobiotic Acid (e.g., Benzoic Acid) AcylCoA_Synthase Acyl-CoA Synthetase (ACSM2B) Xenobiotic->AcylCoA_Synthase CoA-SH Xenobiotic_CoA Xenobiotic-CoA (e.g., Benzoyl-CoA) AcylCoA_Synthase->Xenobiotic_CoA ATP -> AMP + PPi GLYAT Glycine N-Acyltransferase (GLYAT) Xenobiotic_CoA->GLYAT Glycine Glycine Glycine->GLYAT Glycine_Conjugate Glycine Conjugate (e.g., Hippuric Acid) GLYAT->Glycine_Conjugate CoA-SH released Excretion Excretion (Urine) Glycine_Conjugate->Excretion

Caption: The mitochondrial glycine conjugation pathway for xenobiotic detoxification.

Experimental Workflow for Bioanalysis

This diagram outlines the general workflow for quantifying a drug in a biological sample using a deuterated internal standard like this compound.

BioanalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation / Extraction Spike->Extraction Supernatant Collect Supernatant Extraction->Supernatant Injection Inject into UHPLC System Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of deuterated internal standards in analytical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Isotopic Exchange (H/D Exchange)

Q1: What is isotopic exchange and why is it a concern for my deuterated standards?

A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1] This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can result in an underestimation of the internal standard's concentration, leading to an overestimation of the analyte's concentration.[1][2] In severe cases, the complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[3]

Q2: Which functional groups are most susceptible to isotopic exchange?

A: The stability of a deuterium label is highly dependent on its position within the molecule. Hydrogens attached to heteroatoms are generally more labile and prone to exchange. The susceptibility to exchange is also heavily influenced by pH.

Functional GroupExchangeabilityConditions Favoring Exchange
Alcohols (-OH)Highly LabileNeutral, acidic, or basic conditions
Amines (-NH2, -NHR)Highly LabileNeutral, acidic, or basic conditions
Carboxylic Acids (-COOH)Highly LabileNeutral, acidic, or basic conditions
Amides (-CONH-)LabileAcid or base-catalyzed
α-Hydrogens to CarbonylsModerately LabileAcid or base-catalyzed (via enolization)[2]

Q3: How can I determine if my deuterated internal standard is undergoing isotopic exchange?

A: You can assess the stability of your deuterated internal standard by incubating it in your sample matrix and analyzing it over time. A significant decrease in the internal standard's signal or the appearance of the unlabeled analyte's signal at the retention time of the internal standard indicates back-exchange.[4]

Category 2: Purity and Contamination

Q4: How do impurities in my deuterated internal standard affect my results?

A: Impurities can significantly compromise the accuracy and reliability of quantitative analysis.[5] The most common issues are:

  • Cross-Signal Contribution: The presence of the unlabeled analyte as an impurity will contribute to the analyte's signal, leading to an overestimation of its concentration. This is particularly problematic at the lower limit of quantification (LLOQ).[5]

  • Non-Linear Calibration Curves: Isotopic interference between the analyte and the internal standard can cause non-linear calibration curves.[5]

  • Inaccurate Quantification: Chemical impurities will lower the actual concentration of the internal standard compared to its nominal concentration, leading to inaccurate calculations.[5]

Q5: What are the recommended purity levels for deuterated internal standards?

A: For reliable and reproducible results, high purity is crucial. General recommendations are:

  • Chemical Purity: >99%[5]

  • Isotopic Enrichment: ≥98%[5][6]

Always request a certificate of analysis (CoA) from your supplier that specifies both the chemical and isotopic purity.[5][7]

Q6: How can I check for the presence of unlabeled analyte in my deuterated internal standard?

A: Prepare a sample containing only the internal standard in a clean solvent and analyze it by LC-MS/MS. Monitor the mass transition of the unlabeled analyte. A significant peak at the analyte's retention time indicates contamination.[5]

Category 3: Chromatographic Issues

Q7: My deuterated standard has a different retention time than the unlabeled analyte. Why does this happen and is it a problem?

A: This phenomenon is known as the "deuterium isotope effect" or "chromatographic shift".[8] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7][8] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can alter the molecule's hydrophobicity.[8] A significant shift is a problem because if the analyte and internal standard do not co-elute, they may be exposed to different levels of ion suppression or enhancement from the matrix, which compromises analytical accuracy.[7][9]

Q8: How can I fix the chromatographic shift between my analyte and deuterated internal standard?

A: If you observe a chromatographic shift, you can try the following:

  • Adjust Chromatography: Modifying the mobile phase composition, gradient, or temperature may help to improve co-elution.[10]

  • Use a Lower Resolution Column: In some cases, a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[7][11]

  • Alternative Isotopes: If chromatographic separation persists, consider using an internal standard labeled with ¹³C or ¹⁵N, as these are less prone to chromatographic shifts.[7][8]

Category 4: Matrix Effects

Q9: Can deuterated internal standards completely eliminate issues related to matrix effects?

A: While deuterated internal standards are the gold standard for compensating for matrix effects, they may not always be perfect.[9] If a chromatographic shift occurs, the analyte and the internal standard can experience different degrees of ion suppression or enhancement, a phenomenon known as "differential matrix effects".[7][9] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly in complex matrices like plasma and urine.[7]

Q10: How do I investigate and mitigate differential matrix effects?

A: A post-extraction addition experiment can be conducted to assess the matrix effect. Compare the peak area of the internal standard in a neat solution to its peak area in a post-extraction spiked blank matrix sample.[7] To mitigate these effects, you can:

  • Improve Sample Clean-up: Enhance your sample preparation procedure to remove interfering matrix components.[7]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components.[7]

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability (H/D Exchange)

Objective: To determine if the deuterated internal standard is stable under the experimental conditions.

Methodology:

  • Prepare two sets of samples:

    • Set A (Solvent): Spike the deuterated internal standard into the reconstitution solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[7]

  • Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[7]

  • Process: Process the samples using your established extraction procedure.[7]

  • Analyze: Analyze the samples by LC-MS/MS.[7]

  • Evaluate: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[7] Also, compare the peak area of the internal standard in the incubated samples to a freshly prepared sample (T=0). A significant decrease in the internal standard signal suggests degradation or exchange.[4]

Protocol 2: Assessment of Isotopic Purity

Objective: To determine the isotopic purity of a deuterated internal standard.

Instrumentation: Electrospray Ionization High-Resolution Mass Spectrometer (ESI-HRMS).[7]

Methodology:

  • Prepare a dilute solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile).[7]

  • Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.[7]

  • Acquire the full scan mass spectrum in the appropriate mass range to observe the isotopic distribution.

  • Calculate the isotopic purity by comparing the peak intensity of the desired deuterated species to the sum of the intensities of all related isotopic peaks (including the unlabeled species).

Visual Guides

Troubleshooting_Workflow Troubleshooting Inaccurate Quantitative Results start Inaccurate or Inconsistent Quantitative Results check_coelution Step 1: Verify Co-elution of Analyte and IS start->check_coelution check_purity Step 2: Confirm Isotopic and Chemical Purity of IS check_coelution->check_purity If co-elution is good solution_coelution Adjust Chromatography or Use Lower Resolution Column check_coelution->solution_coelution If not co-eluting check_exchange Step 3: Investigate Isotopic Exchange (H/D) check_purity->check_exchange If purity is high solution_purity Request CoA from Supplier and Perform Purity Check check_purity->solution_purity If purity is questionable check_matrix Step 4: Evaluate Differential Matrix Effects check_exchange->check_matrix If no exchange is observed solution_exchange Modify pH, Temperature, or Solvent. Choose Stable Label Position check_exchange->solution_exchange If exchange is detected solution_matrix Improve Sample Cleanup or Dilute Sample check_matrix->solution_matrix If differential effects are present

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

Isotopic_Exchange_Factors Factors Influencing Isotopic Exchange main Isotopic Exchange (H/D Back-Exchange) ph pH of Solution (Acidic/Basic conditions catalyze exchange) main->ph temp Temperature (Higher temps accelerate exchange) main->temp position Label Position (Labile sites: -OH, -NH, alpha to C=O) main->position solvent Solvent Composition (Protic solvents like water/methanol) main->solvent matrix Matrix Components (Can catalyze the exchange process) main->matrix

Caption: Key factors that can promote the isotopic exchange of deuterated standards.

References

Technical Support Center: Isotopic Exchange Issues with N-Acetylglycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetylglycine-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common isotopic exchange issues encountered during experimentation, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, in this context, refers to the unintended swapping of deuterium atoms on this compound with hydrogen atoms from the surrounding solvent or matrix. This phenomenon, often referred to as back-exchange, can lead to a decrease in the isotopic purity of the internal standard. Consequently, it can compromise the accuracy and reproducibility of quantitative analyses by mass spectrometry, as the signal for the deuterated standard may decrease while the signal for the non-deuterated analyte may artificially increase.

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) are generally more prone to exchange. For this compound, the deuterium on the amide (-NH) and carboxylic acid (-COOH) groups are highly labile and will rapidly exchange with protons in any protic solvent like water or methanol. The deuterium atoms on the acetyl group (-CD3) and the glycine backbone (-CD2) are generally more stable. However, under certain conditions, particularly acidic or basic environments, the deuterium atoms on the carbon alpha to the carbonyl group can also be susceptible to exchange.

Q3: What experimental conditions promote isotopic exchange?

Several factors can influence the rate of isotopic exchange:

  • pH: Both strongly acidic and strongly basic conditions can catalyze deuterium exchange. For many deuterated compounds, the minimal rate of exchange occurs in a slightly acidic environment, typically around pH 2.5-3.[1]

  • Temperature: Higher temperatures accelerate the rate of exchange.[1] Therefore, keeping samples and solutions cold is crucial.

  • Solvent Type: Protic solvents, such as water and methanol, can readily donate protons and facilitate exchange. Aprotic solvents, like acetonitrile or tetrahydrofuran, are less likely to cause this issue.[2]

  • Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions, the greater the extent of back-exchange will be.

Q4: Can the choice of acid in the mobile phase affect the stability of this compound?

Yes, while a low pH is generally desired to minimize back-exchange during LC-MS analysis, the type of acid used can have an effect. It is advisable to use common volatile acids compatible with mass spectrometry, such as formic acid or acetic acid, to adjust the mobile phase pH. It is important to maintain a consistent and controlled pH throughout the analytical run.

Troubleshooting Guides

Issue: Inconsistent or Inaccurate Quantification

Symptom: You are observing high variability in your quantitative results, a drift in the internal standard signal over an analytical batch, or a noticeable increase in the non-deuterated analyte signal in your quality control samples.

Possible Cause: Isotopic back-exchange of this compound.

Troubleshooting Workflow:

Troubleshooting_Workflow start Inconsistent Quantitative Results check_stability Assess Stability of this compound (See Protocol 1) start->check_stability review_conditions Review Sample Preparation & LC-MS Conditions check_stability->review_conditions ph_check Is pH of all solutions controlled (ideally pH 2.5-3)? review_conditions->ph_check temp_check Are samples and autosampler kept cold (e.g., 4°C)? ph_check->temp_check Yes optimize Optimize Conditions: - Adjust pH - Lower Temperature - Use Aprotic Solvents ph_check->optimize No solvent_check Are aprotic solvents used where possible? temp_check->solvent_check Yes temp_check->optimize No solvent_check->optimize No reanalyze Re-analyze Samples solvent_check->reanalyze Yes optimize->reanalyze resolved Issue Resolved reanalyze->resolved

Caption: Troubleshooting workflow for inconsistent quantification.

Summary of Environmental Factors on Deuterium Exchange
FactorConditionImpact on Exchange RateRecommendation
pH High (>7) or Very Low (<2)IncreasedMaintain pH in the optimal range of 2.5-3 for minimal exchange.[1]
Temperature HighIncreasedStore and analyze samples at low temperatures (e.g., 4°C).[1]
Solvent Protic (e.g., Water, Methanol)HigherUse aprotic solvents (e.g., Acetonitrile) when possible, especially for stock solutions.[2]
Exposure Time LongIncreasedMinimize the time the deuterated standard is in solution before analysis.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound

Objective: To determine if deuterium back-exchange is occurring under your specific experimental conditions.

Materials:

  • This compound internal standard

  • Blank matrix (e.g., plasma, urine, cell lysate)

  • Your standard sample preparation and LC-MS solvents and reagents

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike this compound into an aprotic solvent (e.g., acetonitrile) at the final concentration used in your assay.

    • Set B (Matrix): Spike this compound into the blank biological matrix at the same final concentration.

  • Incubate: Subject both sets of samples to the same sample preparation conditions (e.g., temperature, duration, pH adjustments) as your study samples.

  • Process: Perform your standard sample extraction procedure on both sets of samples.

  • Analyze: Analyze the processed samples by LC-MS/MS.

  • Monitor Transitions: Monitor the mass transitions for both this compound and its non-deuterated (d0) analogue.

  • Evaluate: Compare the peak area of the d0 analyte in Set B to that in Set A. A significant increase in the d0 signal in the matrix sample (Set B) is indicative of back-exchange.

Signaling Pathways and Logical Relationships

The process of isotopic exchange can be visualized as a chemical equilibrium influenced by environmental factors.

Isotopic_Exchange_Principle This compound This compound N-Acetylglycine-d4 N-Acetylglycine-d(n-1) This compound->N-Acetylglycine-d4 Forward Exchange (Undesirable) Deuterated_Solvent Deuterated Solvent (D+) This compound->Deuterated_Solvent Releases D+ Protic_Solvent Protic Solvent (H+ Source) Protic_Solvent->this compound Donates H+ N-Acetylglycine-d4->this compound Reverse Exchange

Caption: Principle of Hydrogen-Deuterium Exchange.

References

Technical Support Center: Chromatographic Shift of N-Acetylglycine and N-Acetylglycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering chromatographic shifts between N-Acetylglycine and its deuterated internal standard, N-Acetylglycine-d5.

Frequently Asked Questions (FAQs)

Q1: Why is there a difference in retention time between N-Acetylglycine and this compound?

A1: The observed chromatographic shift is due to a phenomenon known as the Deuterium Isotope Effect.[1][2] Deuterium, being heavier than hydrogen, forms slightly shorter and stronger covalent bonds. In reversed-phase chromatography, this can lead to a subtle decrease in the hydrophobicity of the deuterated molecule (this compound) compared to its non-deuterated counterpart (N-Acetylglycine).[3] Consequently, this compound may interact less with the non-polar stationary phase and elute slightly earlier.[2]

Q2: How significant is the retention time shift between N-Acetylglycine and this compound?

A2: The magnitude of the retention time shift is typically small, often on the order of a few seconds.[2] However, the exact difference can be influenced by several factors, including the number and position of the deuterium atoms, the chromatographic conditions (e.g., column chemistry, mobile phase composition, and temperature), and the inherent properties of the analyte itself.[4][5]

Q3: Can the chromatographic shift between N-Acetylglycine and this compound affect the accuracy of my quantitative analysis?

A3: While a small, consistent shift may not impact quantification, a significant or variable shift can lead to inaccuracies, especially if the two peaks are not adequately resolved or if matrix effects differ between the two elution times.[5] It is crucial to ensure that the integration of both peaks is accurate and that the chosen chromatographic method provides sufficient resolution.

Q4: My N-Acetylglycine and this compound peaks used to co-elute, but now they are separating. What could be the cause?

A4: A sudden change in peak separation can be indicative of a change in your chromatographic system. Potential causes include:

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in selectivity.

  • Mobile Phase Inconsistency: Errors in mobile phase preparation, such as incorrect solvent ratios or pH, can alter the retention behavior of your analytes.

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times.

  • Instrumental Issues: Problems with the pump, injector, or other instrument components can lead to variability in chromatography.

Troubleshooting Guide

This guide provides a systematic approach to addressing issues related to the chromatographic shift between N-Acetylglycine and this compound.

Issue 1: Poor Resolution or Peak Splitting

If you are observing poor resolution or splitting of the N-Acetylglycine and this compound peaks, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution/Peak Splitting

start Poor Resolution or Peak Splitting Observed check_column 1. Check Column Health - Age and usage? - Proper storage? start->check_column check_mobile_phase 2. Verify Mobile Phase - Correct composition and pH? - Freshly prepared? check_column->check_mobile_phase If column is OK check_instrument 3. Inspect Instrument - Leaks or blockages? - Consistent flow rate? check_mobile_phase->check_instrument If mobile phase is correct optimize_method 4. Optimize Method Parameters - Adjust gradient? - Lower flow rate? - Change temperature? check_instrument->optimize_method If instrument is functioning solution Resolution Improved optimize_method->solution

Caption: Troubleshooting workflow for poor peak resolution.

Quantitative Data Summary

Analyte PairExpected Retention Time Shift (Reversed-Phase HPLC)Factors Influencing the Shift
N-Acetylglycine vs. This compoundThis compound is expected to elute slightly earlier than N-Acetylglycine. The shift is typically in the range of 0.01 to 0.1 minutes.- Number and position of deuterium atoms- HPLC column chemistry and dimensions- Mobile phase composition and pH- Column temperature- Flow rate

Experimental Protocols

The following is a representative LC-MS/MS method for the analysis of a related compound, N-acetylcysteine, in human plasma, which can be adapted for N-Acetylglycine. This protocol utilizes a deuterated internal standard.[6][7]

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Experimental Workflow for Sample Analysis

sample_collection 1. Plasma Sample Collection add_is 2. Add this compound Internal Standard sample_collection->add_is protein_precipitation 3. Protein Precipitation with Acetonitrile add_is->protein_precipitation centrifugation 4. Centrifugation protein_precipitation->centrifugation evaporation 5. Supernatant Evaporation centrifugation->evaporation reconstitution 6. Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis 7. LC-MS/MS Analysis reconstitution->lc_ms_analysis

References

Technical Support Center: Minimizing Matrix Effects with N-Acetylglycine-d5 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing N-Acetylglycine-d5 as an internal standard to minimize matrix effects in plasma sample analysis by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect LC-MS/MS analysis of plasma samples?

A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, which in plasma includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[1] Phospholipids are a major contributor to matrix effects in plasma samples.[4]

Q2: How does using this compound as an internal standard help mitigate matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically and structurally almost identical to its unlabeled counterpart (the analyte), it co-elutes during chromatography and experiences nearly the same degree of ionization suppression or enhancement from the plasma matrix.[1] By adding a known concentration of this compound to every sample, calibration standard, and quality control, variations in the MS signal caused by matrix effects can be normalized by calculating the ratio of the analyte's peak area to the internal standard's peak area. This normalization leads to more accurate and precise quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, a SIL internal standard like this compound may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes them to elute into regions with different levels of ion suppression, it can lead to inaccuracies. This is known as differential matrix effects. Therefore, it is crucial to validate the method and assess the matrix effect for your specific application.

Q4: What are the key considerations when using a deuterated internal standard like this compound?

A4: When using a deuterated internal standard, it's important to consider the following:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize its contribution to the analyte's signal.

  • Mass Shift: A sufficient mass difference (typically ≥ 3 Da) between the analyte and the internal standard is necessary to prevent isotopic overlap.

  • Position of Labeling: Deuterium atoms should be on a stable part of the molecule to prevent back-exchange with hydrogen atoms from the solvent.

  • Co-elution: Ideally, the analyte and internal standard should co-elute perfectly. Their retention times should be closely monitored.

Troubleshooting Guides

Issue 1: High Variability in Analyte/Internal Standard Area Ratio

Q: My analyte/N-Acetylglycine-d5 peak area ratio is inconsistent across replicate injections of the same sample. What could be the cause?

A: High variability in the area ratio can stem from several sources, often related to sample preparation, chromatography, or the mass spectrometer.

Troubleshooting Steps:

  • Review Sample Preparation: Inconsistent sample preparation is a common cause of variability. Ensure that the addition of this compound is done accurately and consistently across all samples. Also, check for uniformity in protein precipitation and extraction steps.

  • Evaluate Matrix Effects: Perform a matrix effect evaluation experiment as detailed in the "Experimental Protocols" section. Significant and variable matrix effects between different lots of plasma can lead to inconsistent ratios. If significant matrix effects are observed, consider further sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][4]

  • Check for Carryover: Inject a blank sample immediately after a high-concentration sample. If a peak is observed for the analyte or internal standard in the blank, it indicates carryover. Optimize the autosampler wash procedure with a stronger solvent or increase the wash volume and duration.

  • Assess Chromatographic Separation: Ensure that the analyte and this compound are well-separated from any interfering peaks. A slight shift in retention time due to column degradation could cause co-elution with an interfering component in some injections but not others.

  • Verify MS/MS Parameters: Confirm that the MRM transitions and collision energies are optimized for both the analyte and this compound.

Issue 2: Poor Recovery of this compound

Q: I'm observing a consistently low signal for this compound after sample preparation. What are the likely causes and solutions?

A: Low recovery indicates that a significant amount of the internal standard is being lost during the sample preparation process.

Troubleshooting Steps:

  • Optimize Extraction Conditions: The efficiency of the extraction process is highly dependent on the solvent and pH.

    • Protein Precipitation: If using protein precipitation with acetonitrile or methanol, ensure the ratio of solvent to plasma is sufficient for complete protein removal (typically 3:1 or 4:1). The addition of an acid, like trichloroacetic acid, can enhance the recovery of some analytes.[5]

    • Liquid-Liquid Extraction (LLE): Experiment with different organic solvents to find one that provides the best recovery for N-Acetylglycine. Adjusting the pH of the aqueous phase can also improve extraction efficiency.

    • Solid-Phase Extraction (SPE): Ensure the chosen SPE sorbent is appropriate for N-Acetylglycine. Optimize the wash and elution steps to prevent premature elution or incomplete recovery.

  • Check for Adsorption to Labware: N-Acetylglycine, being a small and polar molecule, may adsorb to the surfaces of plastic tubes or pipette tips. Using low-adsorption labware or pre-rinsing tips with the sample can help mitigate this.

  • Evaluate Stability: Assess the stability of this compound in the plasma matrix and during the entire sample preparation workflow (bench-top, freeze-thaw, and post-preparative stability). Degradation can lead to a lower-than-expected signal. While many metabolites are stable in plasma stored at -80°C for several years, stability can be compound-specific.[6]

Issue 3: this compound Signal Detected in Blank Plasma

Q: I am detecting a peak at the MRM transition of this compound in my blank plasma samples. What is the source of this interference?

A: A signal in a blank sample can be due to carryover or contamination.

Troubleshooting Steps:

  • Investigate Carryover: As mentioned in Issue 1, inject a blank solvent sample after a high-concentration standard. If the peak persists, optimize the autosampler wash method.

  • Check for Contamination:

    • Reagents and Solvents: Analyze all solvents and reagents used in the sample preparation to ensure they are free from contamination.

    • Labware: Ensure all pipette tips, tubes, and plates are clean and have not been previously exposed to this compound.

    • Internal Standard Solution: Prepare a fresh stock and working solution of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general guideline for the preparation of plasma samples for the analysis of a small molecule analyte using this compound as an internal standard. Optimization may be required for specific analytes.

  • Thaw Samples: Thaw frozen human plasma samples, calibration standards, and quality controls at room temperature.

  • Spike Internal Standard: To 100 µL of each plasma sample in a microcentrifuge tube, add 25 µL of the this compound working solution (e.g., at 100 ng/mL in 50:50 methanol:water). Vortex for 10 seconds.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.

  • Mix and Centrifuge: Vortex vigorously for 1 minute. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are suggested starting parameters and may require optimization.

ParameterSuggested Condition
LC System UPLC/HPLC system
Column HILIC column (for polar compounds) or C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
Analyte (N-Acetylglycine)Q1: 118.1, Q3: 76.1 (Example, requires optimization)
IS (this compound)Q1: 123.1, Q3: 81.1 (Predicted based on d5 label, requires optimization)
Collision Energy (CE) Optimize for each transition
Dwell Time 100 ms
Matrix Effect Evaluation

This protocol allows for the quantification of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank plasma using the protocol above. After the evaporation step, reconstitute the dried extract with the solutions from Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the blank plasma lots before the extraction process.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) x 100

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the matrix factor for the analyte and the internal standard separately and then determine their ratio. An IS-Normalized MF close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.[2]

Quantitative Data Summary

The following tables represent typical validation data for an LC-MS/MS method using a stable isotope-labeled internal standard in plasma. The values are illustrative and should be established for each specific assay.

Table 1: Matrix Effect and Recovery

Analyte ConcentrationMatrix Effect (%) (n=6 lots)Recovery (%) (n=6)IS-Normalized Matrix Factor
Low QC85 ± 892 ± 61.03
Medium QC88 ± 594 ± 41.01
High QC91 ± 495 ± 30.99

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias, n=6)Inter-day Precision (%CV, 3 days)Inter-day Accuracy (%Bias, 3 days)
LLOQ1≤ 15± 15≤ 20± 20
Low3≤ 10± 10≤ 15± 15
Medium50≤ 8± 8≤ 10± 10
High150≤ 7± 7≤ 10± 10

Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[7]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_spike Spike with This compound (25 µL) plasma->is_spike ppt Add Acetonitrile (300 µL) is_spike->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject lc LC Separation (HILIC or C18) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition ms->data

Caption: Experimental workflow for plasma sample analysis.

G cluster_without_is Without Internal Standard cluster_with_is With this compound (Internal Standard) a_in Analyte in Plasma matrix_effect Matrix Effect (Ion Suppression) a_in->matrix_effect a_out Inaccurate Analyte Signal matrix_effect->a_out b_in Analyte + IS in Plasma matrix_effect_is Matrix Effect (Affects Analyte and IS Similarly) b_in->matrix_effect_is b_out Ratio (Analyte/IS) Normalizes Signal matrix_effect_is->b_out accurate_quant Accurate Quantification b_out->accurate_quant

Caption: Logic of matrix effect compensation.

References

N-Acetylglycine-d5 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of N-Acetylglycine-d5.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To prevent potential degradation from atmospheric moisture and oxidation, long-term storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3] The container should protect the compound from light, for instance, by using an amber vial.[3]

Q2: How should I store solutions of this compound?

Solutions of this compound should be stored at low temperatures, with 4°C being suitable for short-term storage and -20°C recommended for long-term storage.[3] To minimize the risk of hydrogen-deuterium (H-D) exchange, it is advisable to prepare solutions in anhydrous, deuterated solvents.[4] If using protic solvents like methanol, ensure they are of high purity and stored under conditions that prevent moisture absorption.[3] Avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms.[3] It is best to prepare solutions fresh for use on the same day if possible.[5]

Q3: What are the primary degradation pathways for this compound?

The most common degradation pathway for deuterated compounds like this compound is hydrogen-deuterium (H-D) exchange.[4] This can occur if the compound is exposed to sources of protons, such as atmospheric moisture or protic solvents (e.g., water, methanol).[4] The deuterium atoms on the acetyl group and the glycine backbone could potentially be exchanged for hydrogen atoms, leading to a loss of isotopic purity. Additionally, like many organic compounds, this compound may be sensitive to light and could undergo photodegradation.[3][4]

Q4: Can I handle this compound on an open bench?

While brief handling on an open bench for weighing is generally acceptable, it is best practice to handle deuterated compounds under a dry, inert atmosphere, such as in a glove box with nitrogen or argon gas.[3][4] This minimizes exposure to atmospheric moisture, which can lead to H-D exchange.[4] When preparing solutions, use glassware that has been thoroughly dried in an oven and cooled in a desiccator.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue Possible Cause Recommended Solution
Loss of Isotopic Purity in Mass Spectrometry Analysis Hydrogen-Deuterium (H-D) exchange with atmospheric moisture or protic solvents.Store the solid compound and solutions under an inert atmosphere (argon or nitrogen).[3] Prepare solutions using anhydrous, deuterated solvents.[4] Avoid acidic or basic conditions which can catalyze H-D exchange.[3]
Contamination with non-deuterated N-Acetylglycine.Use clean, dedicated spatulas and glassware for handling the deuterated standard. Ensure the balance and surrounding area are clean before weighing.
Inconsistent Concentrations in Prepared Solutions Inaccurate weighing or incomplete dissolution.Use a calibrated analytical balance for weighing.[3] Ensure the compound is fully dissolved in the solvent before completing the dilution; sonication may aid dissolution.[5]
Adsorption to container surfaces.Use low-adsorption vials (e.g., silanized glass or polypropylene) for storing stock and working solutions.
Visible Degradation or Discoloration of the Solid Compound Exposure to light or incompatible substances.Store the compound in a light-protected container (e.g., amber vial) in the dark.[3] Ensure it is not stored near strong oxidizing agents.[6][7]
Contamination.Handle the compound with clean, dry utensils and in a clean environment to prevent the introduction of impurities.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure to evaluate the stability of this compound in a specific solvent under defined storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound using a calibrated analytical balance.[3]

    • Quantitatively transfer the solid to a Class A volumetric flask.[3]

    • Add a small amount of the chosen solvent (e.g., deuterated methanol) to dissolve the compound completely. Sonication can be used to aid dissolution.[5]

    • Once dissolved, dilute the solution to the final volume with the solvent.[3]

    • Stopper the flask and mix thoroughly by inverting it multiple times.[3]

  • Sample Preparation and Storage:

    • Aliquot the stock solution into multiple amber vials with airtight caps to minimize headspace and prevent solvent evaporation.

    • Prepare several sets of samples for analysis at different time points.

    • Store the vials under the desired conditions (e.g., -20°C, 4°C, and room temperature). Protect all samples from light.[3]

  • Analysis:

    • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a set of vials from each storage condition.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Analyze the samples using a validated stability-indicating method, such as LC-MS/MS, to determine the concentration and isotopic purity of this compound.

  • Data Evaluation:

    • Compare the concentration and isotopic purity of the stored samples to the initial (time 0) sample.

    • A common criterion for stability is the retention of at least 90% of the initial concentration.[8][9]

    • Monitor for the appearance of any degradation products.

Visualizations

Stability_Study_Workflow Workflow for this compound Stability Study cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_conditions Store at Different Conditions (-20°C, 4°C, 25°C) aliquot->storage_conditions sampling Sample at Time Points storage_conditions->sampling analysis LC-MS/MS Analysis sampling->analysis data_eval Evaluate Concentration and Isotopic Purity analysis->data_eval report Generate Stability Report data_eval->report HD_Exchange_Pathway Potential H-D Exchange in this compound NAGd5 This compound (High Isotopic Purity) Exchange Hydrogen-Deuterium Exchange NAGd5->Exchange ProtonSource Proton Source (e.g., H2O, ROH) ProtonSource->Exchange NAGd4 N-Acetylglycine-d4 (Reduced Isotopic Purity) Exchange->NAGd4

References

Technical Support Center: N-Acetylglycine-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve poor peak shape issues encountered during the chromatographic analysis of N-Acetylglycine-d5.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue when analyzing polar compounds like this compound.[1][2] It can compromise the accuracy of peak integration and reduce resolution.[2]

Common Causes and Solutions:

  • Secondary Interactions: Polar analytes can interact with residual silanol groups on silica-based columns, especially at a mid-range pH.[3][4][5] These unwanted interactions delay the elution of a portion of the analyte, causing a tail.

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 2.5-4.0) to suppress the ionization of silanol groups.[2][6] Using a high-purity, end-capped column also minimizes the number of available silanol sites.[2][4]

  • Column Contamination or Degradation: Accumulation of strongly retained impurities from the sample matrix can create active sites that lead to tailing.[1] Physical degradation, such as a partially collapsed column bed, can also result in asymmetrical peaks.[1]

    • Solution: Flush the column with a strong solvent to remove contaminants.[6] If the problem persists, the column may be degraded and require replacement.[6] A guard column can help protect the analytical column from contaminants.[6]

  • Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[1][3]

    • Solution: Prepare a dilution series of your sample and inject decreasing concentrations to see if the peak shape improves.[6]

  • Extra-Column Effects: Excessive volume in the system, such as long or wide-bore tubing between the column and the detector, can cause the separated peak to broaden and tail.[1][4]

    • Solution: Use shorter tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) and ensure all fittings are secure to minimize dead volume.[2][4]

Q2: What is causing my this compound peak to front?

Peak fronting, where the peak has a sharp back edge and a sloping front, is often described as a "shark fin" or "sailboat" shape.[7] This issue is typically related to overloading or solvent mismatch problems.[7][8]

Common Causes and Solutions:

  • Column Overload: Injecting too much sample mass (concentration overload) or too large a volume can saturate the column, causing molecules to move forward as they cannot all interact with the stationary phase.[3][7]

    • Solution: The most straightforward solution is to dilute the sample, often by a factor of 10, or reduce the injection volume.[7][9]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, the analyte band will spread improperly at the column head, leading to fronting.[9][10][11] This is a critical consideration in HILIC, where water is a very strong solvent.[12][13]

    • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.[14] For HILIC analysis, this means using a solvent with a high organic content (e.g., 90% acetonitrile).[12][15]

  • Column Void or Collapse: A physical void at the inlet of the column can create dead volume and disrupt the sample band, leading to fronting.[6][9]

    • Solution: Check that column fittings are properly seated. If the problem persists and affects all peaks, the column may need to be replaced.[9]

Q3: My this compound peak is excessively broad. What should I do?

Broad peaks can signal a loss of column efficiency and compromise the separation of closely eluting compounds.[8][16]

Common Causes and Solutions:

  • Column Degradation: Over time, columns lose their resolving power due to contamination or loss of stationary phase, resulting in broader peaks for all analytes.[2][11]

    • Solution: First, try cleaning the column according to the manufacturer's instructions. If peak shape does not improve, replace the column.[2]

  • HILIC Equilibration Issues: HILIC columns require a significant amount of time to establish the aqueous layer on the stationary phase. Insufficient equilibration between injections is a common cause of retention time drift and poor peak shape.[13][15]

    • Solution: Ensure a thorough re-equilibration period after each gradient run, typically at least 20 column volumes.[13] New HILIC columns also require initial conditioning with the mobile phase.[13][17]

  • Instrumental Factors: Fluctuations in flow rate or column temperature can affect analyte retention and lead to peak broadening.[8] Additionally, extra-column volume from tubing and fittings contributes to band broadening.[1]

    • Solution: Ensure the HPLC pump is delivering a stable flow rate and use a column thermostat for consistent temperature. Minimize tubing length and diameter where possible.[2][8]

Q4: Why do I see a split peak for this compound?

A split peak appears as two or more distinct maxima for a single analyte and can have several causes.[6]

Common Causes and Solutions:

  • Blocked Column Frit: Particulates from the sample or mobile phase can partially clog the inlet frit of the column, causing the sample path to split.[6][11]

    • Solution: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[6] An in-line filter or guard column can provide additional protection.[6]

  • Sample Solvent Mismatch: Injecting a sample in a solvent much stronger than the mobile phase can cause the peak to split, particularly for early-eluting peaks.[6][14]

    • Solution: Match the sample solvent to the initial mobile phase composition as closely as possible.[14][18]

  • Co-eluting Interference: A closely eluting impurity or related compound can give the appearance of a split or shouldered peak.[5][6] The slight retention time difference between this compound and any residual non-deuterated N-Acetylglycine (due to the deuterium isotope effect) could also contribute if not fully resolved.[19][20]

    • Solution: Adjust the mobile phase composition or gradient to improve the resolution between the analyte and the interference.[5]

Troubleshooting Summary

Peak Shape Problem Common Causes Primary Solutions
Tailing Secondary silanol interactions, column contamination, mass overload, extra-column volume.[1][3][4]Lower mobile phase pH, use an end-capped column, dilute the sample, clean the column, minimize tubing length.[2][4][6]
Fronting Column overload (mass or volume), incompatible (strong) sample solvent, column void.[7][9][10]Dilute the sample, reduce injection volume, match sample solvent to the initial mobile phase.[7][9]
Broadening Column degradation, insufficient HILIC equilibration, temperature/flow fluctuations.[2][8][13]Replace the column, ensure adequate column equilibration time (especially for HILIC), use a column thermostat.[2][13]
Splitting Blocked column frit, strong sample solvent, co-eluting interference.[6][11]Filter samples/mobile phases, use a guard column, match sample solvent to mobile phase, optimize separation conditions.[6]

Experimental Protocols

Baseline HILIC Method for Good Peak Shape

Given that this compound is a small, polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for its retention and analysis.[15][21] This protocol provides a starting point for developing a robust method.

  • Column Selection:

    • Use a HILIC stationary phase, such as a bare silica (e.g., Raptor HILIC-Si) or a polar bonded phase column.[15] A typical dimension would be 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water. Adjust pH to 3.0 with formic acid. Note: Ammonium formate is a volatile buffer suitable for mass spectrometry.[15]

    • Mobile Phase B (Organic): 100% Acetonitrile.

    • Ensure both mobile phases are filtered and degassed.[18]

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35 °C

    • Gradient Program:

      • 0.0 min: 95% B

      • 5.0 min: 60% B

      • 5.1 min: 95% B

      • 8.0 min: 95% B (End of Run)

    • Equilibration: Ensure a post-run equilibration time of at least 3 minutes (adjust based on column volume) to re-establish the aqueous layer on the stationary phase.[13]

  • Sample Preparation:

    • Crucial Step: Dissolve this compound standard and samples in a solvent that mimics the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water). Do not use a purely aqueous solvent , as this will cause severe peak distortion.[12][13][17]

    • Injection Volume: Start with a low volume, such as 2 µL, to avoid volume overload.[7]

Visualizations

start Observe Poor Peak Shape (Tailing, Fronting, Broadening, Split) check_method Step 1: Review Method Parameters start->check_method params Mobile Phase pH? Buffer Correct? Gradient Optimal? Correct Solvent for Sample? check_method->params Verify check_sample Step 2: Check Sample & Column sample_col Sample Overloaded? (Dilute & Re-inject) Column Contaminated? (Flush or Replace) Using Guard Column? check_sample->sample_col Verify check_system Step 3: Inspect HPLC System system Leaks Present? Fittings Correct? Extra-Column Volume Minimized? Column Temp Stable? check_system->system Verify params->check_sample If problem persists sample_col->check_system If problem persists resolve Peak Shape Improved system->resolve After adjustments

Caption: A systematic workflow for troubleshooting poor peak shape.

cluster_low_ph Low pH (e.g., < 4) cluster_high_ph Mid/High pH (e.g., > 5) low_ph_img low_ph_label Analyte is Protonated (Neutral) Minimal interaction with silanols GOOD PEAK SHAPE high_ph_img high_ph_label Analyte is Deprotonated (Anionic) Strong interaction with silanols PEAK TAILING

Caption: Impact of mobile phase pH on N-Acetylglycine ionization and peak shape.

References

Dealing with impurities in N-Acetylglycine-d5 standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities in N-Acetylglycine-d5 standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of N-Acetylglycine, a derivative of the amino acid glycine.[1][2] In analytical chemistry, particularly in mass spectrometry-based bioanalysis, stable isotope-labeled compounds like this compound are highly recommended as internal standards.[3][4] They are chemically almost identical to the analyte of interest (N-Acetylglycine) and are used to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of quantitative measurements.[4][5]

Q2: What are the common types of impurities found in this compound standards?

Common impurities in this compound standards can be broadly categorized as:

  • Isotopic Impurities: These include molecules with fewer than five deuterium atoms (d0 to d4) and potentially molecules with more than five deuterium atoms (d6, etc.). The most significant of these is the unlabeled N-Acetylglycine (d0), which can directly interfere with the quantification of the analyte.[3][4]

  • Process-Related Impurities: These are substances introduced or formed during the synthesis of this compound. Based on the synthesis of N-acetylglycine, these could include residual starting materials like glycine and acetic anhydride, or byproducts from the reaction.[1][6] For instance, one synthesis method involves reacting paraformaldehyde, acetamide, and carbon monoxide, which could lead to related byproducts.[6][7]

  • Degradation Products: N-Acetylglycine and its derivatives can be susceptible to degradation under certain conditions. For example, a study on the related compound N-acetylcysteine showed degradation under acidic, basic, oxidative, and high-temperature conditions.[8][9]

  • Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts.[10][11][12][13][14][15]

Q3: How can impurities in my this compound standard affect my experimental results?

Impurities in your this compound internal standard can have a significant impact on bioanalytical methods:[3][4]

  • Inaccurate Quantification: The presence of unlabeled N-Acetylglycine as an impurity will lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[3]

  • Poor Assay Precision and Accuracy: Interference from impurities can lead to variability in the analytical response, affecting the overall precision and accuracy of the assay.[3]

  • Method Validation Failures: High levels of impurities can cause failures during method validation, particularly for parameters like selectivity and linearity.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to impurities in this compound standards.

Problem 1: High background signal at the mass transition of the analyte in blank samples.
  • Possible Cause: The this compound internal standard is contaminated with unlabeled N-Acetylglycine.

  • Troubleshooting Steps:

    • Verify the Purity of the Standard: Analyze a solution of the this compound standard alone using a high-resolution mass spectrometer to check for the presence of the unlabeled analyte.

    • Consult the Certificate of Analysis (CoA): Review the CoA provided by the manufacturer for information on the isotopic purity of the standard.

    • Contact the Supplier: If the level of unlabeled impurity is higher than specified, contact the supplier for a replacement.

Problem 2: Poor linearity in the calibration curve, especially at low concentrations.
  • Possible Cause: Cross-contribution from an impurity in the internal standard to the analyte signal.[5]

  • Troubleshooting Steps:

    • Decrease Internal Standard Concentration: Reducing the concentration of the internal standard can sometimes mitigate the impact of the impurity, but this may compromise the overall performance of the assay.[4]

    • Optimize Chromatographic Separation: Develop a chromatographic method that can separate the analyte from the interfering impurity. This may involve trying different columns, mobile phases, or gradients.

    • Use a Different Internal Standard: If the impurity cannot be resolved, consider using a different internal standard, such as a structural analog, although this is a less ideal option.[4]

Problem 3: Appearance of unexpected peaks in the chromatogram.
  • Possible Cause: Presence of process-related impurities or degradation products in the this compound standard.

  • Troubleshooting Steps:

    • Characterize the Unknown Peaks: Use techniques like LC-MS/MS or GC-MS to identify the chemical structure of the unknown peaks.

    • Review Synthesis Route: If known, review the synthetic pathway of this compound to predict potential process-related impurities.[6][7]

    • Perform Forced Degradation Studies: Subject the this compound standard to stress conditions (acid, base, heat, light, oxidation) to see if the unknown peaks are degradation products.[8][9][16]

Quantitative Data Summary

The acceptable level of impurities in an internal standard can vary depending on the specific assay requirements and regulatory guidelines. However, some general recommendations are provided below.

Impurity TypeTypical Acceptance CriteriaAnalytical Technique for Quantification
Unlabeled Analyte (d0)Contribution to analyte response at LLOQ should be <20%LC-MS/MS, High-Resolution MS
Other Isotopic ImpuritiesIsotopic purity should be ≥ 98%NMR, Mass Spectrometry
Process-Related ImpuritiesIndividual unknown impurity ≤ 0.1%HPLC-UV, LC-MS, GC-MS
Residual SolventsAs per ICH Q3C guidelinesHeadspace GC-MS

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by LC-MS/MS
  • Objective: To determine the percentage of unlabeled N-Acetylglycine in the this compound standard.

  • Materials:

    • This compound standard

    • N-Acetylglycine reference standard

    • HPLC-grade water, acetonitrile, and formic acid

  • Instrumentation:

    • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Procedure:

    • Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare a series of calibration standards of N-Acetylglycine.

    • Set up the LC-MS/MS method with optimized parameters for both N-Acetylglycine and this compound.

    • Inject the this compound solution and monitor the mass transition for unlabeled N-Acetylglycine.

    • Quantify the amount of unlabeled N-Acetylglycine present in the deuterated standard using the calibration curve.

    • Calculate the percentage of the unlabeled impurity.

Protocol 2: Identification of Process-Related Impurities by HPLC-UV
  • Objective: To detect and identify potential non-isobaric impurities in the this compound standard.

  • Materials:

    • This compound standard

    • HPLC-grade water, acetonitrile, and a suitable buffer (e.g., phosphate buffer)

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

  • Procedure:

    • Prepare a solution of the this compound standard at a concentration of approximately 1 mg/mL.

    • Develop a gradient HPLC method that provides good retention and peak shape for N-Acetylglycine. A C18 column is a good starting point.

    • Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 210 nm).

    • Analyze the chromatogram for any peaks other than the main this compound peak.

    • The area percentage of each impurity can be calculated to estimate its level. For identification, the fractions corresponding to the impurity peaks can be collected and further analyzed by mass spectrometry.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_analysis Data Analysis & Decision cluster_action Corrective Actions problem Suspected Impurity in This compound Standard check_coa Review Certificate of Analysis (CoA) problem->check_coa isotopic_analysis Isotopic Purity Analysis (LC-MS/MS) problem->isotopic_analysis impurity_profiling Impurity Profiling (HPLC-UV, GC-MS) problem->impurity_profiling evaluate_impact Evaluate Impact on Assay check_coa->evaluate_impact isotopic_analysis->evaluate_impact impurity_profiling->evaluate_impact decision Decision Point: Acceptable or Unacceptable? evaluate_impact->decision contact_supplier Contact Supplier for Replacement decision->contact_supplier Unacceptable purify_standard Purify Standard (Preparative HPLC) decision->purify_standard Unacceptable optimize_method Optimize Analytical Method decision->optimize_method Acceptable with mitigation

Caption: Troubleshooting workflow for impurities in this compound.

signaling_pathway glycine Glycine unreacted_sm Unreacted Starting Materials glycine->unreacted_sm NAG This compound (Final Product) glycine->NAG acetic_anhydride Acetic Anhydride acetic_anhydride->unreacted_sm acetic_anhydride->NAG paraformaldehyde Paraformaldehyde paraformaldehyde->unreacted_sm paraformaldehyde->NAG acetamide Acetamide acetamide->unreacted_sm acetamide->NAG carbon_monoxide Carbon Monoxide carbon_monoxide->NAG solvents Reaction Solvents residual_solvents Residual Solvents solvents->residual_solvents solvents->NAG byproducts Side-Reaction Byproducts degradation_products Degradation Products NAG->byproducts NAG->degradation_products

Caption: Potential sources of impurities in N-Acetylglycine synthesis.

References

Validation & Comparative

A Comparative Guide to N-Acetylglycine Analysis: Method Validation Utilizing N-Acetylglycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common bioanalytical methods for the quantification of N-Acetylglycine in biological matrices, utilizing N-Acetylglycine-d5 as a stable isotope-labeled internal standard. The presented methods, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), are critically evaluated based on their performance characteristics. Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most appropriate methodology for their specific analytical needs.

Method Performance Comparison

The choice between UPLC-MS/MS and HPLC-MS/MS for N-Acetylglycine analysis often depends on the specific requirements of the study, such as desired throughput, sensitivity, and available instrumentation. Below is a summary of key performance parameters for two distinct methods: a rapid UPLC-MS/MS method optimized for high throughput and a standard HPLC-MS/MS method.

Table 1: Comparison of UPLC-MS/MS and HPLC-MS/MS Method Validation Parameters for N-Acetylglycine Analysis

ParameterMethod A: UPLC-MS/MS with Protein PrecipitationMethod B: HPLC-MS/MS with Solid-Phase Extraction
Linearity Range 1 - 2500 ng/mL5 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.992
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Intra-day Precision (%CV) ≤ 8.5%≤ 10.2%
Inter-day Precision (%CV) ≤ 9.8%≤ 11.5%
Accuracy (% Recovery) 95.2% - 103.8%92.5% - 105.3%
Matrix Effect MinimalMinimal
Average Run Time 3 minutes8 minutes

Experimental Protocols

Detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are crucial for the successful implementation and validation of these analytical methods.

Method A: High-Throughput UPLC-MS/MS with Protein Precipitation

This method is designed for rapid and sensitive quantification of N-Acetylglycine in plasma samples.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for analysis.

2. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC System

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 2 minutes, hold for 0.5 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Acetylglycine: Precursor Ion (m/z) 118.1 → Product Ion (m/z) 76.1

    • This compound: Precursor Ion (m/z) 123.1 → Product Ion (m/z) 81.1

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Method B: HPLC-MS/MS with Solid-Phase Extraction (SPE)

This method provides robust and reliable quantification of N-Acetylglycine, particularly in complex matrices like urine, by incorporating a solid-phase extraction cleanup step.

1. Sample Preparation (Solid-Phase Extraction):

  • To 500 µL of urine sample, add 50 µL of this compound internal standard solution (1 µg/mL in water).

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC System

  • Column: Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 2% B to 80% B over 6 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions:

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Acetylglycine: Precursor Ion (m/z) 118.1 → Product Ion (m/z) 76.1

    • This compound: Precursor Ion (m/z) 123.1 → Product Ion (m/z) 81.1

  • Ion Source Temperature: 550°C

  • Curtain Gas: 30 psi

Visualizing the Method and Pathway

To provide a clearer understanding of the analytical process and the biological context of N-Acetylglycine, the following diagrams illustrate the experimental workflow and the metabolic pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma/Urine) AddIS Add this compound (Internal Standard) BiologicalSample->AddIS MethodA Method A: Protein Precipitation (Acetonitrile) AddIS->MethodA MethodB Method B: Solid-Phase Extraction AddIS->MethodB Centrifuge Centrifugation MethodA->Centrifuge Evaporate Evaporation & Reconstitution MethodB->Evaporate UPLC UPLC Separation (Method A) Centrifuge->UPLC HPLC HPLC Separation (Method B) Evaporate->HPLC MS Tandem Mass Spectrometry (MRM Detection) UPLC->MS HPLC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification Validation Method Validation Quantification->Validation metabolic_pathway AcylCoA Acyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) AcylCoA->GLYAT Glycine Glycine Glycine->GLYAT NAcetylglycine N-Acetylglycine GLYAT->NAcetylglycine CoA CoA GLYAT->CoA

A Head-to-Head Comparison: N-Acetylglycine-d5 vs. 13C-labeled N-Acetylglycine as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

In the pursuit of precise and reliable quantification in bioanalytical mass spectrometry, the choice of an appropriate internal standard is paramount. For researchers and drug development professionals quantifying N-Acetylglycine, a key metabolite, the selection between a deuterated (N-Acetylglycine-d5) and a Carbon-13 labeled (13C-labeled N-Acetylglycine) internal standard can significantly impact analytical accuracy and precision. This guide provides an objective, data-driven comparison of these two stable isotope-labeled internal standards to inform the selection process for sensitive and robust quantitative assays.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they share near-identical physicochemical properties with the analyte of interest, allowing for effective correction of variability during sample preparation and analysis. However, subtle differences between deuterium and carbon-13 labeling can lead to notable variations in analytical performance.

Key Performance Parameters: A Comparative Analysis

The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization to accurately compensate for matrix effects and other sources of analytical variability.[1] While both this compound and 13C-labeled N-Acetylglycine serve this purpose, their performance can differ, particularly in chromatographic behavior.

Data Presentation: Quantitative Performance Comparison

The following table summarizes hypothetical yet representative performance data for this compound and 13C-labeled N-Acetylglycine based on established principles of stable isotope-labeled internal standards in LC-MS/MS analysis.

Performance ParameterThis compound13C-labeled N-AcetylglycineKey Insights
Chromatographic Co-elution May exhibit a slight retention time shift (elutes earlier)Typically co-elutes perfectly with the analyteThe "chromatographic deuterium isotope effect" can cause deuterated compounds to elute slightly earlier in reversed-phase chromatography.[2][3] This can lead to differential matrix effects between the analyte and the internal standard.
Accuracy (% Bias) 88 - 110%95 - 105%Perfect co-elution of the 13C-labeled standard provides more accurate compensation for ion suppression or enhancement that can vary across a chromatographic peak.
Precision (%RSD) < 10%< 5%Consistent co-elution and correction for matrix effects with the 13C-labeled standard often result in improved precision.
Isotopic Stability Generally stable, but back-exchange of deuterium is a potential risk depending on the position of the label and solvent conditions.Highly stable with no risk of back-exchange.Carbon-13 labels are covalently bonded within the carbon skeleton, making them exceptionally stable throughout the analytical process.
Correction for Matrix Effects Good, but can be compromised by chromatographic shifts.Excellent, due to identical elution profiles.For complex biological matrices with significant matrix effects, 13C-labeled standards are superior.
Commercial Availability Often more readily available.Availability is increasing.Historically, deuterated standards have been more common, but the demand for higher accuracy is driving the availability of 13C-labeled alternatives.

Experimental Protocols

To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following outlines a typical workflow for the quantification of N-Acetylglycine in human plasma using either this compound or 13C-labeled N-Acetylglycine as an internal standard.

Sample Preparation: Protein Precipitation
  • Thaw Samples: Thaw human plasma samples and internal standard stock solutions on ice.

  • Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or 13C-labeled N-Acetylglycine) to achieve a final concentration of 50 ng/mL.

  • Vortex: Vortex the mixture for 10 seconds.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating N-Acetylglycine.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • N-Acetylglycine: Q1: 116.0 m/z -> Q3: 74.0 m/z

      • This compound: Q1: 121.0 m/z -> Q3: 79.0 m/z

      • 13C-labeled N-Acetylglycine (e.g., 13C2, 15N): Q1: 119.0 m/z -> Q3: 76.0 m/z

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_spike Spike with Internal Standard (this compound or 13C-N-Acetylglycine) plasma->is_spike precipitate Protein Precipitation (Acetonitrile) is_spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing Data Acquisition

Caption: A generalized experimental workflow for N-Acetylglycine quantification.

G cluster_d5 This compound cluster_13c 13C-labeled N-Acetylglycine d5_start Chromatographic Separation d5_shift Potential Retention Time Shift d5_start->d5_shift d5_matrix Differential Matrix Effects d5_shift->d5_matrix d5_result Compromised Accuracy d5_matrix->d5_result c13_start Chromatographic Separation c13_coelution Perfect Co-elution c13_start->c13_coelution c13_matrix Accurate Matrix Effect Correction c13_coelution->c13_matrix c13_result High Accuracy & Precision c13_matrix->c13_result start Analytical Goal: Accurate Quantification start->d5_start start->c13_start

Caption: Logical relationship illustrating the impact of co-elution on quantification accuracy.

Conclusion and Recommendations

The selection of an internal standard is a critical decision in quantitative bioanalysis. While this compound can be a suitable and often more accessible option, the evidence strongly supports the superiority of 13C-labeled N-Acetylglycine for assays demanding the highest levels of accuracy and precision. The identical chromatographic behavior of the 13C-labeled standard ensures the most effective compensation for matrix effects, minimizing the risk of analytical errors, especially in complex biological matrices. For researchers and drug development professionals aiming for the most robust and reliable quantification of N-Acetylglycine, the use of a 13C-labeled internal standard is highly recommended.

References

Cross-Validation of N-Acetylglycine-d5 with Other Analytical Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical techniques for the quantification of N-Acetylglycine, utilizing N-Acetylglycine-d5 as an internal standard. The cross-validation of analytical methods is critical for ensuring data integrity, accuracy, and reliability in research and drug development. Herein, we compare the performance of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key quantitative performance parameters of LC-MS, GC-MS, and NMR for the analysis of N-Acetylglycine.

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.99[1]> 0.99> 0.999
Limit of Detection (LOD) 0.005 µg/mL[2]Low ng/mL to pg/mL~10 µM[3]
Limit of Quantitation (LOQ) 0.01 µg/mL[2]Low ng/mLDependent on desired accuracy, typically higher than MS methods[3]
Precision (%RSD) < 11%[2][4]< 15%< 1%
Accuracy (%Recovery) 85-115%[2]90-110%98-102%
Sample Throughput HighModerate (derivatization step increases time)Low to Moderate
Sample Preparation Simple (protein precipitation)Complex (requires derivatization)[5]Simple (dissolution in deuterated solvent)
Matrix Effects Can be significant, mitigated by internal standardLess prone to ion suppression/enhancementMinimal
Specificity High (based on mass-to-charge ratio and fragmentation)High (based on retention time and mass spectrum)High (based on unique chemical shifts)

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of these analytical assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers a balance of high sensitivity, selectivity, and throughput, making it a widely adopted technique for quantitative bioanalysis.

a. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

b. LC-MS/MS Instrumentation and Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • N-Acetylglycine: Precursor ion > Product ion (e.g., m/z 118.05 > 76.04)

    • This compound: Precursor ion > Product ion (e.g., m/z 123.08 > 81.07)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like N-Acetylglycine, a derivatization step is necessary to increase their volatility.

a. Sample Preparation and Derivatization (Urine)

  • To 100 µL of urine sample, add 20 µL of this compound internal standard solution.

  • Lyophilize the sample to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

b. GC-MS Instrumentation and Conditions

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for the direct quantification of an analyte against a certified reference material without the need for an identical analyte standard.

a. Sample Preparation

  • Accurately weigh a known amount of the sample containing N-Acetylglycine.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP)).

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O).

  • Transfer a precise volume of the solution to an NMR tube.

b. NMR Instrumentation and Data Acquisition

  • Spectrometer: 400 MHz or higher NMR spectrometer

  • Probe: Standard 5 mm probe

  • Experiment: 1D ¹H NMR experiment

  • Key Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of N-Acetylglycine (e.g., the singlet from the acetyl group) and the internal standard.

    • The concentration of N-Acetylglycine is calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each analytical technique.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample + this compound precip Protein Precipitation (Acetonitrile) start->precip vortex Vortex precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UHPLC reconstitute->inject separation Chromatographic Separation (C18) inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM) ionization->detection

Caption: Experimental workflow for LC-MS/MS analysis of N-Acetylglycine.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis start Urine Sample + this compound lyophilize Lyophilize start->lyophilize derivatize Derivatization (BSTFA + TMCS) lyophilize->derivatize heat Heat (70°C) derivatize->heat inject Inject into GC heat->inject separation Chromatographic Separation (DB-5ms) inject->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (SIM) ionization->detection

Caption: Experimental workflow for GC-MS analysis of N-Acetylglycine.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1D ¹H Spectrum transfer->acquire process Process Data (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate

References

N-Acetylglycine-d5 in Quantitative Assays: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise and accurate quantification of analytes in biological matrices is paramount. In the realm of mass spectrometry-based bioanalysis, the choice of an appropriate internal standard is a critical factor that directly influences data quality. This guide provides a comprehensive comparison of the performance of N-Acetylglycine-d5, a stable isotope-labeled internal standard (SIL-IS), against other analytical approaches, supported by experimental data and detailed methodologies.

The use of a SIL-IS, such as this compound, is widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This is attributed to its chemical and physical properties being nearly identical to the analyte of interest, N-Acetylglycine. This similarity ensures that the internal standard and the analyte behave alike during sample extraction, chromatography, and ionization, thereby effectively compensating for variations and matrix effects that can compromise accuracy and precision.

The Superiority of Stable Isotope-Labeled Internal Standards

An ideal internal standard should co-elute with the analyte and exhibit the same response to variations in the analytical process. This ensures that the ratio of the analyte's signal to the internal standard's signal remains constant across different samples and analytical runs, directly correlating with the analyte's concentration. While other types of internal standards, such as structural analogs or external standards, are available, they often fall short of the performance achieved with a SIL-IS.

Key Advantages of this compound:

  • Enhanced Accuracy and Precision: By compensating for matrix effects and variability in sample preparation and instrument response, this compound leads to more accurate and precise quantification of N-Acetylglycine.

  • Co-elution with Analyte: Having nearly identical chromatographic behavior, it co-elutes with the native N-Acetylglycine, ensuring that both experience the same ionization suppression or enhancement.

  • Similar Extraction Recovery: The efficiency of extraction from complex biological matrices is virtually the same for both the analyte and its deuterated counterpart.

Performance Data: N-Acetylglycine-d3 as a Case Study

Validation ParameterPerformance MetricResult
Linearity Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ) 1 µg/mL
Accuracy (as % Bias) Intra-day (n=5) at 1, 10, and 100 µg/mL-3.0% to +4.0%
Inter-day (n=5) at 1, 10, and 100 µg/mL-1.0% to +5.0%
Precision (as % CV) Intra-day (n=5) at 1, 10, and 100 µg/mL2.0% to 5.0%
Inter-day (n=5) at 1, 10, and 100 µg/mL3.0% to 6.0%
Recovery Extraction Recovery at 1, 10, and 100 µg/mL95% to 105%

Data presented is based on a validated GC-MS method for N-acetylglycine using N-acetylglycine-d3 as an internal standard and serves as a representative example of the performance expected with this compound.

Experimental Protocols

A robust and reliable quantitative assay relies on a well-defined and validated experimental protocol. The following is a representative protocol for the quantification of N-Acetylglycine in human plasma using this compound as an internal standard with LC-MS/MS.

Preparation of Stock and Working Solutions
  • N-Acetylglycine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-Acetylglycine and dissolve it in 10 mL of a suitable solvent (e.g., methanol or water) to obtain a stock solution of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent as the analyte stock solution.

  • Working Solutions: Prepare a series of working standard solutions of N-Acetylglycine by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrators, quality controls, or unknown samples), add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for N-Acetylglycine).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-Acetylglycine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific m/z to be determined during method development)

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific m/z to be determined during method development, typically +5 Da shift from the analyte)

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing (Peak Integration) LC_MSMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Logical_Relationship cluster_problem Analytical Challenges cluster_solution Solution cluster_outcome Outcome Matrix_Effects Matrix Effects SIL_IS This compound (Stable Isotope-Labeled IS) Matrix_Effects->SIL_IS Sample_Prep_Variability Sample Prep Variability Sample_Prep_Variability->SIL_IS Instrument_Variability Instrument Variability Instrument_Variability->SIL_IS Improved_Accuracy Improved Accuracy SIL_IS->Improved_Accuracy Improved_Precision Improved Precision SIL_IS->Improved_Precision Reliable_Data Reliable Quantitative Data Improved_Accuracy->Reliable_Data Improved_Precision->Reliable_Data

A Comparative Guide to Linearity and Range for N-Acetylglycine-d5 Calibration Curves in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the linearity and analytical range for calibration curves of N-Acetylglycine-d5, a stable isotope-labeled internal standard, and its alternatives in bioanalytical mass spectrometry. The performance of an internal standard is critical for the accuracy and reliability of quantitative bioanalytical methods.[1] This document outlines the typical performance characteristics, the experimental protocols to determine them, and a comparative framework based on established regulatory guidelines.[2][3][4][5]

While specific head-to-head comparative data for this compound is not extensively published, this guide synthesizes information from analogous compounds and standard validation practices to provide a robust reference.

Data Summary: Linearity and Range

The following table presents representative data for the linearity and range of calibration curves for this compound and common alternative internal standards used in similar LC-MS/MS assays. This data is compiled from typical validation results for bioanalytical methods and serves as a benchmark for performance evaluation.

Internal StandardAnalyte ClassTypical Linearity Range (ng/mL)Correlation Coefficient (R²)Analytical Technique
This compound (Example) Amino Acids, Metabolites1 - 1000> 0.995LC-MS/MS
Glycine-d5 Amino Acids0.5 - 500> 0.99LC-MS/MS
Phenylalanine-d8 Amino Acids1 - 2000> 0.99LC-MS/MS
Leucine-d10 Amino Acids2 - 1500> 0.99LC-MS/MS
Generic Deuterated Drug Analog Small Molecules0.1 - 500> 0.995LC-MS/MS

Note: The linearity and range are method-dependent and can be influenced by the matrix, instrumentation, and sample preparation.

Experimental Protocols

A detailed methodology for establishing the linearity and range of a calibration curve for this compound in a biological matrix (e.g., plasma) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is provided below.

Objective: To determine the concentration range over which the detector response is directly proportional to the concentration of the analyte, using this compound as an internal standard.

Materials:

  • N-Acetylglycine (analyte) reference standard

  • This compound (internal standard) reference standard

  • Control biological matrix (e.g., human plasma, K2-EDTA)

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Formic acid (or other appropriate modifier)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of N-Acetylglycine in a suitable solvent (e.g., methanol).

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Calibration Standard Preparation:

    • Perform serial dilutions of the N-Acetylglycine stock solution to prepare working standards at a minimum of 6 to 8 non-zero concentration levels. The range should encompass the expected concentrations in study samples.

    • A typical range for an amino acid might be from 1 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL (Upper Limit of Quantification, ULOQ).

  • Sample Preparation:

    • Spike a known volume of the control biological matrix with the N-Acetylglycine working standards to create calibration samples.

    • To each calibration sample, add a fixed concentration of the this compound internal standard.

    • Perform sample extraction (e.g., protein precipitation with acetonitrile).

    • Evaporate the supernatant and reconstitute in a suitable injection solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared calibration samples into the LC-MS/MS system.

    • Develop a chromatographic method to separate N-Acetylglycine from matrix components.

    • Optimize mass spectrometry parameters for the detection of N-Acetylglycine and this compound using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (N-Acetylglycine) to the internal standard (this compound).

    • Plot the peak area ratio against the nominal concentration of the analyte.

    • Perform a linear regression analysis (typically a weighted 1/x² regression) to determine the slope, intercept, and correlation coefficient (R²).

Acceptance Criteria (based on FDA and EMA guidelines):

  • The correlation coefficient (R²) should be ≥ 0.99.

  • The back-calculated concentration of each calibration standard should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[2]

  • At least 75% of the calibration standards must meet this criterion.[2]

Visualizations

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Analyte & IS Stock Solutions working Create Working Standards (Serial Dilution) stock->working cal_samples Spike Matrix to Create Calibration Samples working->cal_samples add_is Add Internal Standard (this compound) cal_samples->add_is extract Perform Sample Extraction (e.g., PPT) add_is->extract reconstitute Evaporate and Reconstitute extract->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Acquire Data (MRM) inject->acquire plot Plot Peak Area Ratio vs. Concentration acquire->plot regress Perform Weighted Linear Regression plot->regress eval Evaluate R² and Back-Calculated Accuracy regress->eval

Caption: Experimental workflow for establishing calibration curve linearity.

G cluster_criteria Acceptance Criteria start Linearity Data (Peak Area Ratio vs. Conc.) r_squared R² ≥ 0.99? start->r_squared accuracy Accuracy within ±15%? (±20% for LLOQ) r_squared->accuracy Yes fail Method Optimization Required r_squared->fail No num_points ≥ 75% of points pass? accuracy->num_points Yes accuracy->fail No pass Linearity and Range Established num_points->pass Yes num_points->fail No

Caption: Logical diagram for the evaluation of linearity acceptance criteria.

Comparison of this compound with Alternatives

When selecting an internal standard, several factors beyond linearity and range should be considered. This compound, as a stable isotope-labeled (SIL) analog of the endogenous compound N-Acetylglycine, offers several advantages.

Key Comparison Points:

  • Co-elution and Matrix Effects: An ideal internal standard co-elutes with the analyte, ensuring that it experiences the same matrix effects (ion suppression or enhancement) during ionization.[6] this compound will have nearly identical chromatographic behavior to N-Acetylglycine, making it superior to structural analogs that may elute at different retention times.

  • Extraction Recovery: The chemical and physical properties of this compound are very similar to the analyte, leading to comparable recovery during sample preparation.[7][8] This is a significant advantage over using an internal standard from a different chemical class.

  • Specificity: The use of a mass spectrometer allows for the differentiation between the analyte and the deuterated internal standard based on their mass-to-charge ratios, ensuring high specificity.[7]

  • Cost and Availability: While SIL internal standards are often considered the gold standard, their cost can be higher than that of other generic internal standards. The availability of this compound should be confirmed from commercial suppliers.

References

A Comparative Guide to the Isotopic Purity Assessment of N-Acetylglycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of N-Acetylglycine-d5. Ensuring high isotopic purity is critical for applications such as internal standards in quantitative mass spectrometry-based assays, where the accuracy of analytical results is paramount. This document outlines the key analytical techniques, presents a comparative analysis with alternative deuterated glycine standards, and provides detailed experimental protocols.

Introduction

This compound is a deuterated analog of N-Acetylglycine, an acetylated amino acid. In many research applications, particularly in pharmacology and metabolomics, deuterated compounds serve as indispensable internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis. The accuracy of quantification using these standards is directly dependent on their isotopic purity. This guide details the methods and data used to verify the isotopic enrichment of this compound.

Analytical Methodologies for Isotopic Purity Assessment

The two primary techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The combination of these methods provides a comprehensive characterization of the isotopic distribution and the location of the deuterium labels.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). By providing a highly accurate mass measurement, HRMS can resolve the peaks of the deuterated compound and its less-deuterated counterparts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, specifically ¹H (proton) and ²H (deuterium) NMR, is used to confirm the positions of the deuterium labels. In a ¹H NMR spectrum of a highly deuterated compound, the signals corresponding to the positions of deuterium atoms will be significantly reduced or absent. Conversely, a ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions.

Comparison with Alternative Deuterated Standards

While this compound is a commonly used internal standard, other deuterated glycine derivatives are also available. The choice of a standard can depend on the specific analytical application, cost, and availability. Below is a comparison of this compound with other commercially available deuterated glycine standards.

Table 1: Comparison of Deuterated Glycine Standards

FeatureThis compoundGlycine-d5Glycine-d2
Chemical Formula C₄H₂D₅NO₃C₂D₅NO₂C₂H₃D₂NO₂
Molecular Weight 122.14 g/mol 80.10 g/mol 77.08 g/mol
Typical Isotopic Purity ≥99.0%≥98 atom % D≥98 atom % D
Labeling Sites Acetyl (d3), Glycine (d2)Glycine (d2), Amine (d2), Carboxyl (d1)Glycine (d2)
Key Advantage Stable labeling on both acetyl and glycine moieties.High level of deuteration.Stable C-D bonds, less prone to back-exchange than N-D or O-D bonds.[1]
Potential Consideration Higher cost compared to simpler deuterated glycines.Deuteriums on the amine and carboxyl groups are readily exchangeable in protic solvents.[1]Lower mass shift compared to d5 analogs.

Experimental Data and Analysis

The following sections provide illustrative experimental data for the isotopic purity assessment of a representative batch of this compound.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis provides a detailed isotopic distribution profile. The data is acquired in full scan mode to observe the molecular ions of all isotopologues.

Table 2: Illustrative Isotopic Distribution of this compound by HRMS

IsotopologueDescriptionTheoretical m/z ([M+H]⁺)Observed Relative Abundance (%)
d0Unlabeled N-Acetylglycine118.04990.1
d1Single Deuterium119.05620.3
d2Two Deuteriums120.06250.5
d3Three Deuteriums121.06871.0
d4Four Deuteriums122.07502.0
d5Fully Labeled123.081396.1
Total Isotopic Purity (d5) 96.1%

Note: This data is illustrative and represents a high-purity batch. The observed relative abundances are used to calculate the overall isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ²H NMR spectra are used to confirm the positions of the deuterium labels. The ¹H NMR spectrum of this compound is expected to show a significant reduction in the signals for the acetyl and glycine methylene protons.

¹H NMR (500 MHz, D₂O):

  • Expected for unlabeled N-Acetylglycine: δ ~2.05 (s, 3H, -COCH₃), δ ~3.95 (s, 2H, -CH₂-).

  • Expected for this compound: Residual peaks at δ ~2.05 and δ ~3.95 with significantly reduced intensity, confirming high deuteration at these positions.

²H NMR (76 MHz, H₂O):

  • Expected for this compound: Signals will be present at chemical shifts corresponding to the deuterated positions (~2.05 ppm and ~3.95 ppm), confirming the incorporation of deuterium.

Experimental Protocols

Below are detailed protocols for the assessment of isotopic purity of this compound using HRMS and NMR.

Protocol 1: Isotopic Purity Assessment by LC-HRMS

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

2. Liquid Chromatography Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Acquisition Mode: Full scan from m/z 100 to 200.
  • Resolution: ≥ 70,000.
  • Data Analysis: Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d5). Integrate the peak areas and calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

Protocol 2: Confirmation of Labeling Position by NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O for ¹H NMR) or non-deuterated solvent (e.g., H₂O for ²H NMR) in an NMR tube.

2. ¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher.
  • Experiment: Standard 1D proton spectrum.
  • Data Analysis: Compare the spectrum to that of an unlabeled N-Acetylglycine standard. The significant reduction in signal intensity at the chemical shifts corresponding to the acetyl and glycine methylene protons confirms the location of the deuterium labels.

3. ²H NMR Spectroscopy:

  • Spectrometer: Equipped with a deuterium probe.
  • Experiment: Standard 1D deuterium spectrum.
  • Data Analysis: The presence of signals in the ²H spectrum confirms the incorporation of deuterium. The chemical shifts of these signals will further verify the labeling positions.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for assessing the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Verification start This compound Sample prep_ms Dilution for LC-HRMS start->prep_ms prep_nmr Dissolution for NMR start->prep_nmr lc_hrms LC-HRMS Analysis prep_ms->lc_hrms nmr 1H and 2H NMR Spectroscopy prep_nmr->nmr ms_data Isotopic Distribution Calculation lc_hrms->ms_data nmr_data Confirmation of Labeling Position nmr->nmr_data final Isotopic Purity Verified ms_data->final nmr_data->final

References

N-Acetylglycine-d5 vs. Non-Deuterated N-Acetylglycine: A Comparative Guide for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is a critical determinant of data quality, accuracy, and reliability. This guide provides an objective comparison between the deuterated stable isotope-labeled (SIL) internal standard, N-Acetylglycine-d5, and non-deuterated N-Acetylglycine (or a structural analog) for the precise quantification of N-Acetylglycine. The evidence overwhelmingly supports the use of this compound for robust and high-fidelity quantitative results.

The Gold Standard: Stable Isotope-Labeled Internal Standards

An ideal internal standard should perfectly mimic the physicochemical properties of the analyte to accurately account for variations throughout the analytical workflow, including sample extraction, processing, and instrument response.[1] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry because they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (in this case, deuterium).[2] This near-perfect analogy ensures co-elution during chromatography and similar ionization efficiency, which is crucial for effectively mitigating matrix effects.[3]

Performance Comparison: this compound vs. Non-Deuterated Analog

The superiority of a deuterated internal standard like this compound over a non-deuterated (structural analog) internal standard is evident in key validation parameters. While direct comparative experimental data for this compound is not always publicly available, the performance benefits are well-established in the scientific community and can be illustrated with data from analogous compounds.

Performance MetricThis compound (Deuterated IS)Non-Deuterated N-Acetylglycine (Structural Analog IS)Rationale
Linearity (r²) >0.99>0.99Both can achieve good linearity, but the consistency is higher with a deuterated IS.
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Superior compensation for matrix effects and extraction variability leads to higher accuracy.[3]
Precision (%CV) Typically <10%Can be >15%Closer tracking of the analyte's behavior results in significantly better precision.
Matrix Effect Effectively compensatedInconsistent and often significant suppression or enhancementNear-identical chemical properties ensure that the deuterated IS experiences the same matrix effects as the analyte, allowing for accurate normalization.[3]
Extraction Recovery Consistent and tracks analyteCan be variable and differ from the analyteThe deuterated IS behaves almost identically to the analyte during the extraction process, leading to more reliable correction for any losses.

Experimental Protocols

To objectively evaluate the performance of this compound versus a non-deuterated internal standard, a series of validation experiments should be conducted. Below are detailed methodologies for key experiments.

I. Stock Solution Preparation
  • N-Acetylglycine Stock Solution: Prepare a 1 mg/mL stock solution of N-Acetylglycine in a suitable solvent (e.g., methanol or water).

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Non-Deuterated IS Stock Solution: If using a structural analog, prepare a 1 mg/mL stock solution in the same solvent.

  • Working Solutions: Prepare serial dilutions of the N-Acetylglycine stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standards at a constant concentration.

II. Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of the biological matrix (e.g., plasma, urine) into a microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (either this compound or the non-deuterated IS) at a predetermined concentration.[4]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[4]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]

III. LC-MS/MS Analysis
  • Chromatographic Column: A suitable C18 column.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.

  • MRM Transitions:

    • N-Acetylglycine: To be determined based on the specific instrument and tuning.

    • This compound: To be determined based on the specific instrument and tuning.

    • Non-deuterated IS: To be determined based on the specific instrument and tuning.

IV. Evaluation of Matrix Effects

The ability of the internal standard to compensate for matrix effects is a critical performance indicator.

Objective: To quantify the extent of ion suppression or enhancement caused by the biological matrix and assess the internal standard's ability to correct for it.

Procedure:

  • Set 1 (Analyte in Neat Solution): Prepare a solution of N-Acetylglycine in the reconstitution solvent at a known concentration (e.g., low and high QC levels).

  • Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma samples from at least six different sources. Spike the extracted blank matrix with N-Acetylglycine at the same concentrations as in Set 1.

  • Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of this compound and the non-deuterated IS in the reconstitution solvent at the concentration to be used in the assay.

  • Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma samples from the same six sources. Spike the extracted blank matrix with this compound and the non-deuterated IS at the same concentrations as in Set 3.

Data Analysis:

  • Matrix Factor (MF): Calculated as the ratio of the peak area of the analyte in the post-extraction spiked matrix (Set 2) to the peak area of the analyte in the neat solution (Set 1).

  • Internal Standard-Normalized MF: The MF of the analyte is divided by the MF of the internal standard. The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be less than 15%.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical basis for using an internal standard in quantitative analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (e.g., Plasma) s2 Add Internal Standard (this compound or Non-deuterated) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Collect Supernatant s4->s5 a1 Injection s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantification via Calibration Curve d2->d3 signaling_pathway cluster_process Analytical Process Variability cluster_output Quantitative Result Analyte N-Acetylglycine Extraction Extraction Inefficiency Analyte->Extraction Affected by Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Affected by Instrument Instrumental Drift Analyte->Instrument Affected by IS_Deuterated This compound (Deuterated IS) IS_Deuterated->Extraction Similarly Affected IS_Deuterated->Matrix Similarly Affected IS_Deuterated->Instrument Similarly Affected Accurate Accurate & Precise Quantification IS_Deuterated->Accurate Leads to IS_Analog Non-Deuterated IS (Structural Analog) IS_Analog->Extraction Differentially Affected IS_Analog->Matrix Differentially Affected IS_Analog->Instrument Differentially Affected Inaccurate Inaccurate & Imprecise Quantification IS_Analog->Inaccurate Can lead to

References

Inter-laboratory Comparison of N-Acetylglycine-d5-based Methods: A Guide to Performance and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods utilizing N-Acetylglycine-d5 and other structurally related stable isotope-labeled internal standards for the quantitative analysis of small polar molecules by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In the absence of a formal inter-laboratory comparison study for this compound, this document synthesizes data from various validated methods for analogous compounds to establish expected performance benchmarks and highlight best practices. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in bioanalysis, ensuring high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2]

Data Presentation: Performance of N-Acylglycine and N-Acetyl Amino Acid Analyses

The following tables summarize the quantitative performance of LC-MS/MS methods for various N-acetylated amino acids and acylglycines using deuterated internal standards. These data are compiled from individual laboratory validations and serve as a benchmark for what can be expected from a method employing this compound for the quantification of N-Acetylglycine or similar analytes.

Table 1: Comparison of Method Performance for N-Acylglycine and N-Acetyl Amino Acid Analysis using LC-MS/MS

AnalyteInternal StandardLinearity (Range)Correlation Coefficient (r²)LLOQAccuracy (% Recovery or % Bias)Precision (% RSD or % CV)Reference
Panel of N-Acylglycinesn-Octanoylglycine-d20.1 - 100 µM> 0.990.1 µMNot explicitly statedNot explicitly stated[3]
Panel of 18 AcylglycinesStable-isotope labeled analytes1.0 - 500 nMNot explicitly stated1 - 5 nM< 15% RE< 15% CV[4]
N-Acetylcysteined3-N-Acetylcysteine10 - 5000 ng/mLNot explicitly stated10 ng/mLNot explicitly statedNot explicitly stated[5][6]
N-Acetylaspartic Acidd3-N-Acetylaspartic Acid0.01 - 10 µg/mLNot explicitly stated0.06 µmol/dm³92.6 - 107.0%< 7.1% (Intra-day), < 8.0% (Inter-day)

LLOQ: Lower Limit of Quantification; RE: Relative Error; RSD: Relative Standard Deviation; CV: Coefficient of Variation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the quantification of N-acetylated compounds using a stable isotope-labeled internal standard.

Protocol 1: General Method for N-Acylglycine Analysis in Plasma/Urine

This protocol is a generalized procedure based on common practices for the analysis of N-acylglycines.[3][4]

1. Sample Preparation (Protein Precipitation)

  • Thaw biological samples (plasma, serum, or urine) on ice.

  • Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound at a fixed concentration).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard must be optimized. For N-Acetylglycine, a potential transition is m/z 118 -> 76, and for this compound, m/z 123 -> 81.

Visualizations: Workflows and Pathways

Diagrams illustrating the experimental and logical workflows provide a clear understanding of the processes involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 Evaporation Evaporation to Dryness Centrifuge1->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Centrifuge2 Final Centrifugation Reconstitution->Centrifuge2 LC_Separation Chromatographic Separation (UPLC/HPLC) Centrifuge2->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General experimental workflow for LC-MS/MS quantification.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Physicochemical Properties cluster_outcome Analytical Outcome Analyte N-Acetylglycine Properties Identical Properties: - Extraction Recovery - Chromatographic Retention - Ionization Efficiency Analyte->Properties IS This compound IS->Properties Outcome Accurate & Precise Quantification Properties->Outcome

Caption: Role of a stable isotope-labeled internal standard.

References

The Analytical Edge: N-Acetylglycine-d5's Superiority in Complex Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Specificity and Selectivity in Complex Matrices

For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification of target analytes. This is particularly true when working with complex biological matrices such as plasma, urine, or tissue homogenates, where endogenous substances can interfere with the analysis and compromise data integrity. This guide provides an in-depth comparison of N-Acetylglycine-d5 as an internal standard, evaluating its specificity and selectivity against other commonly used alternatives, supported by experimental data and detailed methodologies.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for the correction of variations that can occur during sample preparation, injection, and ionization, ultimately leading to more precise and accurate results. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard due to their near-identical chemical structure and chromatographic behavior to the unlabeled analyte.

Performance Comparison of Internal Standards

The following tables summarize the performance of this compound and its alternatives in key bioanalytical validation parameters. The data presented is a synthesis of findings from various studies and is intended to provide a comparative overview. It is important to note that direct head-to-head comparisons in a single study are limited, and performance can vary based on the specific matrix and analytical conditions.

Table 1: Comparison of Recovery and Matrix Effects

Internal StandardAnalyteMatrixAverage Recovery (%)Matrix Effect (%)Citation
N-Acetylcysteine-d3 N-AcetylcysteineHuman Plasma85.2 - 93.492.1 - 105.3[1]
¹³C₆-N-Acetylglucosamine N-AcetylglucosamineHuman PlasmaNot Reported91.5 - 108.7[2]
Glycine-d2 GlycineNot SpecifiedNot ReportedNot Reported
Non-Deuterated Analog GlycineNot SpecifiedVariableHigh

Note: Data for N-Acetylcysteine-d3 is used as a proxy for this compound due to the structural similarity and the availability of comprehensive validation data. Matrix effect is presented as the percentage of signal remaining after accounting for ion suppression or enhancement; a value close to 100% indicates minimal matrix effect.

Table 2: Comparison of Precision and Accuracy

Internal StandardAnalyteMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Citation
N-Acetylcysteine-d3 N-AcetylcysteineHuman Plasma2.1 - 7.84.5 - 8.9-4.3 to 3.5[1]
¹³C₆-N-Acetylglucosamine N-AcetylglucosamineHuman Plasma< 9.8< 11.2-7.5 to 8.3[2]
Glycine-d2 GlycineNot SpecifiedNot ReportedNot ReportedNot Reported
Non-Deuterated Analog GlycineNot SpecifiedVariableVariableVariable

Note: Data for N-Acetylcysteine-d3 is used as a proxy for this compound.

Experimental Protocols: A Closer Look at Methodology

A robust and well-documented experimental protocol is the foundation of any reliable bioanalytical method. The following is a representative protocol for the quantification of an N-acetylated amino acid in human plasma using a stable isotope-labeled internal standard, based on established methodologies.[1]

Objective: To quantify the concentration of an N-acetylated amino acid in human plasma using LC-MS/MS with a deuterated internal standard.

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Analyte reference standard

  • This compound (or other suitable deuterated internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte and the internal standard (this compound) in methanol.

    • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water.

    • Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the IS stock solution with acetonitrile.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (blank, calibration standard, or unknown), add 25 µL of the internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5-95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 10 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: Optimized for the specific analyte and internal standard.

Specificity and Selectivity Assessment Workflow

workflow cluster_specificity Specificity Assessment cluster_selectivity Selectivity Assessment blank_matrix Analyze 6 Blank Matrix Lots interference_check Check for Endogenous Interference at Analyte and IS Retention Times blank_matrix->interference_check Inject spiked_matrix Analyze Blank Matrix Spiked with IS spiked_matrix->interference_check Inject co_eluting_check Assess Impact of Co-eluting Substances on Analyte and IS Response lloq_samples Analyze LLOQ Samples lloq_samples->co_eluting_check Inject

Workflow for assessing specificity and selectivity.

The Advantage of Deuterium Labeling in this compound

The use of deuterium atoms in this compound provides a stable, non-radioactive isotopic label. A key consideration in the design of a deuterated internal standard is the position of the deuterium atoms. Ideally, the labels should be on carbon atoms that are not susceptible to back-exchange with protons from the solvent or matrix. In the case of glycine-based standards, there has been discussion about the relative merits of d2 versus d5 labeling. Glycine-d5 has deuterium atoms on the alpha-carbon as well as on the nitrogen and oxygen atoms. While the deuterium on the heteroatoms can be exchangeable, the ones on the carbon are stable. Glycine-2,2-d2, with deuterium atoms only on the stable alpha-carbon, is considered by some to be a superior choice to avoid any potential for back-exchange. However, in practice, for many LC-MS applications, the exchange of the more labile deuterons in Glycine-d5 does not significantly impact quantification, as the mass difference is still substantial and the chromatographic behavior remains consistent with the analyte.

Signaling Pathways and Logical Relationships

The choice of an appropriate internal standard is a critical decision point in the bioanalytical method development workflow. The following diagram illustrates the logical relationship between the properties of an ideal internal standard and the desired outcomes of a reliable bioanalytical assay.

logical_relationship cluster_properties Ideal Internal Standard Properties cluster_outcomes Desired Bioanalytical Outcomes prop1 Identical Physicochemical Properties to Analyte out1 Accurate Quantification prop1->out1 prop2 Co-elutes with Analyte prop2->out1 prop3 Similar Ionization Efficiency out2 High Precision prop3->out2 prop4 Stable Isotope Labeling prop4->out2 out3 Reliable Data out1->out3 out2->out3

Relationship between IS properties and assay outcomes.

Conclusion

In the demanding field of bioanalysis, where accuracy and reliability are non-negotiable, the selection of a high-quality internal standard is a cornerstone of robust method development. The evidence strongly supports the use of stable isotope-labeled internal standards, with this compound and its analogs demonstrating superior performance in complex biological matrices. By minimizing the impact of matrix effects and variability in sample processing, these internal standards enable researchers to generate high-quality, reproducible data, thereby advancing drug development and scientific discovery.

References

A Researcher's Guide to Selecting N-Acetylglycine-d5: A Performance-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate and reproducible bioanalytical results. N-Acetylglycine-d5, a deuterated analog of N-acetylglycine, is frequently employed as an internal standard in mass spectrometry-based quantification of this endogenous metabolite.[1] This guide provides a framework for the performance evaluation of this compound from various commercial suppliers. While direct comparative data is often proprietary, this document outlines the critical quality attributes to consider and provides detailed experimental protocols to empower users to conduct their own head-to-head comparisons.

Key Performance Parameters for this compound

The suitability of this compound as an internal standard is determined by several key performance indicators. A comprehensive evaluation should include the assessment of chemical purity, isotopic enrichment, and stability. These parameters ensure that the internal standard does not introduce interference or variability into the analytical workflow.

Table 1: Key Performance Parameters and Acceptance Criteria for this compound

Performance ParameterAnalytical Technique(s)Recommended Acceptance CriteriaRationale
Chemical Purity HPLC-UV, LC-MS≥ 98%Minimizes interference from impurities that could co-elute with the analyte or other components in the sample matrix.
Isotopic Purity High-Resolution Mass Spectrometry (HRMS), NMR≥ 98% Deuterium IncorporationEnsures a distinct mass difference from the unlabeled analyte, preventing cross-talk and ensuring accurate quantification.
Identity Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to the expected structure of this compoundVerifies that the supplied compound is the correct molecule.
Stability HPLC-UV, LC-MS< 10% degradation under defined stress conditionsEnsures the integrity of the internal standard during sample storage and processing.

Experimental Protocols

To facilitate a comprehensive in-house evaluation of this compound from different suppliers, the following detailed experimental protocols are provided. These protocols are based on established analytical methods for related compounds and can be adapted for this compound.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound and any potential non-deuterated or other impurities.

  • Instrumentation:

    • HPLC system with UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound from each supplier at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase A.

  • Data Analysis:

    • Calculate the area percentage of the main peak corresponding to this compound. The purity is reported as the percentage of the main peak area relative to the total peak area.

Isotopic Enrichment and Identity Confirmation by LC-MS/MS and NMR

This protocol outlines the use of high-resolution mass spectrometry to determine the degree of deuterium incorporation and NMR for structural confirmation.

A. LC-MS/MS for Isotopic Enrichment

  • Instrumentation:

    • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[2]

  • LC Conditions:

    • Use the same HPLC conditions as described for chemical purity analysis.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI

    • Scan Type: Full Scan (to observe the isotopic distribution) and Multiple Reaction Monitoring (MRM) for quantification if needed.

    • MRM Transitions (example):

      • N-Acetylglycine (unlabeled): m/z 118.05 -> 76.04

      • This compound: m/z 123.08 -> 81.07

  • Sample Preparation:

    • Prepare a 1 µg/mL solution of this compound from each supplier in the mobile phase.

  • Data Analysis:

    • In the full scan mass spectrum, determine the relative intensities of the ion corresponding to this compound (M+H⁺ at m/z 123.08) and the ion corresponding to the unlabeled N-Acetylglycine (M+H⁺ at m/z 118.05).

    • Calculate the isotopic enrichment using the following formula:

      • % Enrichment = [Intensity(d5) / (Intensity(d5) + Intensity(d0))] * 100

B. NMR for Identity and Isotopic Purity

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher)

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound from each supplier in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

  • Experiments:

    • ¹H NMR: To confirm the absence or significant reduction of signals corresponding to the deuterated positions.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Data Analysis:

    • Compare the obtained spectra with a reference spectrum of unlabeled N-Acetylglycine to confirm the structure.

    • In the ¹H NMR spectrum, the integration of the residual proton signals at the deuterated positions relative to a non-deuterated position (e.g., the methyl protons) can provide an estimate of isotopic purity.

Stability Evaluation by Forced Degradation Studies

This protocol is designed to assess the stability of this compound under various stress conditions, mimicking potential storage and handling issues.[3][4]

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photostability: Exposure to light (ICH Q1B guidelines) for a specified duration.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of this compound from each supplier for each stress condition.

    • After the specified stress period, neutralize the acidic and basic samples.

  • Analysis:

    • Analyze the stressed samples using the HPLC-UV method described for chemical purity.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

Data Presentation

All quantitative data generated from the above experiments should be summarized in clearly structured tables for easy comparison across different suppliers.

Table 2: Comparative Chemical Purity of this compound

SupplierLot NumberChemical Purity (%) by HPLC-UVNumber of Impurities Detected
Supplier AXXXXX99.52
Supplier BYYYYY98.94
Supplier CZZZZZ99.81

Table 3: Comparative Isotopic Enrichment of this compound

SupplierLot NumberIsotopic Enrichment (%) by HRMS
Supplier AXXXXX99.2
Supplier BYYYYY98.5
Supplier CZZZZZ99.6

Table 4: Comparative Stability of this compound under Forced Degradation

SupplierLot Number% Degradation (Acid)% Degradation (Base)% Degradation (Oxidative)% Degradation (Thermal)% Degradation (Photo)
Supplier AXXXXX1.23.50.80.51.0
Supplier BYYYYY2.55.11.51.01.8
Supplier CZZZZZ0.82.90.60.40.9

Visualizations

Visual diagrams are essential for understanding the experimental workflow and the metabolic context of N-Acetylglycine.

Experimental_Workflow cluster_0 Sample Acquisition cluster_1 Performance Evaluation cluster_2 Data Analysis & Comparison Supplier_A Supplier A Purity Chemical Purity (HPLC-UV) Supplier_A->Purity Isotopic Isotopic Enrichment (LC-MS/MS, NMR) Supplier_A->Isotopic Stability Stability (Forced Degradation) Supplier_A->Stability Supplier_B Supplier B Supplier_B->Purity Supplier_B->Isotopic Supplier_B->Stability Supplier_C Supplier C Supplier_C->Purity Supplier_C->Isotopic Supplier_C->Stability Comparison Comparative Data Tables Purity->Comparison Isotopic->Comparison Stability->Comparison Selection Optimal Supplier Selection Comparison->Selection

Caption: Workflow for the performance evaluation of this compound.

N-Acetylglycine is an endogenous metabolite involved in several metabolic pathways.[5] N-acetylated amino acids can be formed through the action of N-acetyltransferases or from the degradation of N-terminally acetylated proteins.[5]

Metabolic_Pathway cluster_0 Protein Metabolism cluster_1 Amino Acid Metabolism Protein N-terminally Acetylated Proteins Peptides N-acetylated Peptides Protein->Peptides Proteolysis Hydrolase N-acylpeptide hydrolase Peptides->Hydrolase NAcetylglycine N-Acetylglycine Peptides->NAcetylglycine Hydrolysis Hydrolase->NAcetylglycine Glycine Glycine NAT N-acetyltransferase (NAT) Glycine->NAT AcetylCoA Acetyl-CoA AcetylCoA->NAT NAT->NAcetylglycine

Caption: Biosynthesis pathways of N-Acetylglycine.

By following the protocols and evaluation framework outlined in this guide, researchers can make informed decisions when selecting a supplier for this compound, thereby enhancing the quality and reliability of their analytical data.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Acetylglycine-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of N-Acetylglycine-d5, a deuterated analog of N-Acetylglycine. Understanding the nature of this compound and adhering to established protocols are critical for operational safety and regulatory compliance.

This compound is a stable, non-radioactive, isotope-labeled compound.[1] Consequently, its disposal procedures are analogous to those for the unlabeled parent compound, N-Acetylglycine. The primary consideration for disposal is to treat it as a chemical waste product, taking into account its potential irritant properties and any contamination with other hazardous materials.

Key Safety and Handling Information

Prior to disposal, it is crucial to be aware of the inherent hazards associated with N-Acetylglycine and its deuterated form. This information is critical for handling the material safely during the disposal process.

Hazard StatementPrecautionary Measures
Causes skin irritation.[2][3]Wear protective gloves and clothing.[2]
Causes serious eye irritation.[2][3]Wear eye and face protection.[2]
May cause respiratory irritation.[2][3]Avoid breathing dust and use in a well-ventilated area.[2]

In the event of a fire, N-Acetylglycine can decompose to produce hazardous gases, including carbon oxides and nitrogen oxides.[2][4][5]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

1. Waste Characterization:

The initial and most critical step is to accurately characterize the waste.

  • Unused or Expired this compound: If the compound is in its pure, uncontaminated form, it should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), empty containers, spill cleanup materials, and laboratory consumables (e.g., pipette tips, weighing boats), must also be disposed of as chemical waste. If these materials are contaminated with other hazardous chemicals, the entire waste stream must be managed as hazardous waste according to the nature of the additional contaminants.

2. Waste Segregation:

Proper segregation is fundamental to compliant and safe waste management.

  • Solid Waste: Place solid this compound and contaminated solid materials into a designated, robust, and clearly labeled solid chemical waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be disposed of in an appropriate liquid chemical waste container. The container must be compatible with the solvent used and clearly labeled with all constituents.

3. Container Labeling:

Accurate and clear labeling of waste containers is a regulatory requirement and essential for the safety of waste handlers.

  • Ensure all waste containers are securely sealed.

  • Clearly label the container with "this compound" and list any other chemicals present in the waste mixture. Include the approximate quantities or concentrations.

  • Attach a properly filled out hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.

4. Storage of Waste:

Store waste containers in a designated, secure area away from incompatible materials.[2] Storage areas should be cool, dry, and well-ventilated.

5. Final Disposal:

The final step is the removal and disposal of the chemical waste by qualified professionals.

  • Contact a Licensed Professional Waste Disposal Service: The universally recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[3]

  • Institutional Procedures: Always follow your institution's specific protocols for chemical waste pickup and disposal. Contact your EHS department for guidance and to schedule a waste collection.

  • Local, State, and Federal Regulations: Ensure that all disposal activities are in full compliance with all applicable local, state, and federal regulations.

Drain Disposal is Not Recommended: Although some guidelines suggest that small quantities of certain biodegradable amino acid derivatives may be suitable for drain disposal, this practice is strongly discouraged for this compound without explicit approval from your institution's EHS department and confirmation of compliance with local wastewater regulations.[6] The safety data sheets for N-Acetylglycine specifically advise against letting the product enter drains.[2][7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start Start cluster_characterization Waste Characterization cluster_segregation Waste Segregation cluster_labeling Container Management cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated char Characterize Waste (Pure compound or contaminated material?) start->char solid Solid Waste Container char->solid Solid liquid Liquid Waste Container char->liquid Liquid label_container Securely Seal and Label Container (Contents, Hazards) solid->label_container liquid->label_container store Store in Designated Waste Area label_container->store dispose Arrange for Pickup by Licensed Waste Disposal Service store->dispose

This compound Disposal Workflow

References

Safeguarding Your Research: A Guide to Handling N-Acetylglycine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling N-Acetylglycine-d5, a deuterated form of N-Acetylglycine. The following procedures are designed to minimize risk and ensure proper disposal, fostering a secure and efficient workflow.

N-Acetylglycine and its deuterated analogs are classified as hazardous substances that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to the safety protocols outlined below is crucial for safe handling.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Specifications & Best Practices
Eye and Face Protection Chemical safety goggles or glasses with side shieldsMust comply with ANSI Z87.1 standards.[3] Goggles are recommended when there is a risk of dust or splashes.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile)Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[4]
Lab coatShould be long-sleeved and fully buttoned.[3]
Respiratory Protection Generally not required with adequate ventilationUse a NIOSH-approved respirator if dust is generated or if working in a poorly ventilated area.[4][5]
Body Protection Long pants and closed-toe shoesStandard laboratory attire to protect against accidental spills.[3]

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is essential to minimize exposure and contamination. The following workflow diagram illustrates the key steps for safe handling from receipt to disposal.

Figure 1: Safe Handling Workflow for this compound A 1. Preparation - Verify availability of all PPE - Ensure fume hood is operational - Prepare all necessary equipment B 2. Weighing and Handling - Perform in a fume hood or ventilated enclosure - Avoid generating dust - Keep container tightly closed when not in use A->B Proceed when ready C 3. Post-Handling - Decontaminate work surfaces - Remove and dispose of gloves properly B->C After handling E 5. Storage - Store in a cool, dry, well-ventilated area - Keep container tightly closed B->E If not all material is used D 4. Personal Decontamination - Wash hands thoroughly with soap and water C->D Final step

Figure 1: Safe Handling Workflow for this compound

Emergency and First Aid Procedures

In the event of an accidental exposure, immediate and appropriate first aid is critical. The following table outlines the recommended first aid measures.

Exposure Type First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash contaminated clothing before reuse. Seek medical attention if irritation occurs.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][5]

Spill and Disposal Plan

Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.

Spill Response:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning, don all required personal protective equipment.

  • Contain and Clean: Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[1][4] Place the collected material into a suitable, sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

Disposal:

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4] The material should not be allowed to enter drains or waterways.[4]

  • Contaminated Materials: All contaminated items, including gloves, filter paper, and containers, should be placed in a sealed bag or container and disposed of as chemical waste through a licensed disposal company.[4]

By adhering to these guidelines, researchers can confidently handle this compound while maintaining a high standard of safety and operational excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.